Germacra-1(10),4,11(13)-trien-12-oate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H21O2- |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-enoate |
InChI |
InChI=1S/C15H22O2/c1-11-5-4-6-12(2)8-10-14(9-7-11)13(3)15(16)17/h5,8,14H,3-4,6-7,9-10H2,1-2H3,(H,16,17)/p-1/b11-5+,12-8+/t14-/m1/s1 |
InChI Key |
IBJVPIJUFFVDBS-JBMXZMKISA-M |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C[C@@H](CC1)C(=C)C(=O)[O-])/C |
Canonical SMILES |
CC1=CCCC(=CCC(CC1)C(=C)C(=O)[O-])C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Botanical Origins of Germacra-1(10),4,11(13)-trien-12-oate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of Germacra-1(10),4,11(13)-trien-12-oate, a germacrane sesquiterpenoid of significant interest in phytochemical research and drug discovery. This document summarizes the current knowledge on its botanical origins, presents quantitative data, and details the experimental protocols for its isolation and characterization.
This compound is the conjugate base of Germacra-1(10),4,11(13)-trien-12-oic acid, also known as germacrene A acid. This sesquiterpenoid is a key intermediate in the biosynthesis of various sesquiterpene lactones, a class of compounds with diverse biological activities.[1][2] Its natural occurrence is primarily within the plant kingdom, particularly in species belonging to the Asteraceae family.
Quantitative Data on Natural Sources
The quantification of Germacra-1(10),4,11(13)-trien-12-oic acid in plant sources is challenging due to its transient nature as a biosynthetic intermediate and its relatively low abundance.[1] However, research has identified its presence in several species. The following table summarizes the available quantitative data.
| Plant Species | Family | Plant Part | Compound | Concentration (% w/w) |
| Barnadesia spinosa | Asteraceae | Leaf and Flower | Germacrene A acid | 0.013 (fresh weight)[1] |
| Cichorium intybus (Chicory) | Asteraceae | Roots | Germacrene A acid | Biosynthesis demonstrated[3] |
| Helianthus annuus (Sunflower) | Asteraceae | - | Germacrene A acid | Reported as present[4] |
Biosynthetic Pathway
Germacra-1(10),4,11(13)-trien-12-oic acid is synthesized in plants via the mevalonate pathway. The key steps involve the cyclization of farnesyl pyrophosphate (FPP) to form (+)-germacrene A, which is then sequentially oxidized to yield the final acid.[1][3]
Experimental Protocols
The isolation of Germacra-1(10),4,11(13)-trien-12-oic acid from natural sources requires a multi-step process involving extraction, fractionation, and purification. The following protocol is based on a method developed for the isolation of germacrene A acid from a yeast culture medium, which can be adapted for plant material.[1]
1. Extraction:
-
Plant Material Preparation: Fresh or frozen plant material (e.g., leaves and flowers of Barnadesia spinosa) is homogenized.
-
Solvent Extraction: The homogenized tissue is extracted with a suitable organic solvent, such as ethyl acetate (EtOAc). The mixture is thoroughly agitated and then centrifuged to separate the organic and aqueous phases. The organic phase, containing the target compound, is collected. This step is repeated multiple times to ensure exhaustive extraction.
2. Fractionation:
-
Solvent Removal: The collected organic extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Reverse-Phase Chromatography: The crude extract is subjected to reverse-phase column chromatography for initial fractionation. A Sep-Pak Plus C18 cartridge is a suitable choice for this step.[1]
-
Step-Gradient Elution: The column is eluted with a step gradient of solvents with increasing polarity. A common solvent system is a mixture of water and acetonitrile, starting with 100% water and gradually increasing the concentration of acetonitrile in 10% increments.[1] Fractions are collected at each step.
3. Purification and Characterization:
-
Analysis of Fractions: Each collected fraction is analyzed for the presence of Germacra-1(10),4,11(13)-trien-12-oic acid using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Further Purification: Fractions containing the target compound are pooled and may require further purification using techniques like preparative HPLC to achieve high purity.
-
Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
This technical guide serves as a foundational resource for researchers embarking on the study of this compound. Further investigations into a wider range of plant species are warranted to expand our understanding of the natural distribution and biosynthetic pathways of this promising sesquiterpenoid.
References
- 1. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound () for sale [vulcanchem.com]
- 3. Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Demonstration of a Cytochrome P450 (+)-Germacrene A Hydroxylase and NADP+-Dependent Sesquiterpenoid Dehydrogenase(s) Involved in Sesquiterpene Lactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Germacra-1(10),4,11(13)-trien-12-oic acid | C15H22O2 | CID 25245825 - PubChem [pubchem.ncbi.nlm.nih.gov]
The intricate pathway of Germacra-1(10),4,11(13)-trien-12-oate Biosynthesis in Asteraceae: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthesis of germacra-1(10),4,11(13)-trien-12-oate, a pivotal precursor to a diverse array of sesquiterpenoid lactones within the Asteraceae family. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the enzymatic processes, quantitative data, and detailed experimental methodologies.
Introduction
This compound, also known as germacrene A acid, is a C15 sesquiterpenoid that serves as a crucial intermediate in the biosynthesis of numerous bioactive sesquiterpene lactones (STLs) in the Asteraceae family.[1] These STLs exhibit a wide range of pharmacological activities, making the elucidation of their biosynthetic pathways a subject of intense research for potential applications in medicine and biotechnology. The biosynthesis of germacrene A acid is a two-step enzymatic process initiated from the central isoprenoid precursor, farnesyl pyrophosphate (FPP).
The Biosynthetic Pathway
The formation of this compound begins with the cyclization of the linear FPP molecule, followed by a series of oxidation reactions. Two key enzymes, Germacrene A Synthase (GAS) and Germacrene A Oxidase (GAO), are responsible for catalyzing these transformations.
Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)
The first committed step in the biosynthesis is the conversion of FPP to the cyclic sesquiterpene, (+)-germacrene A. This reaction is catalyzed by the enzyme Germacrene A Synthase (GAS) , a type of terpene cyclase.[2] GAS facilitates a complex carbocation-driven cyclization of the farnesyl cation, resulting in the formation of the ten-membered ring characteristic of the germacrane skeleton.[2]
Step 2: Oxidation of (+)-Germacrene A
Following its synthesis, (+)-germacrene A undergoes a three-step oxidation of its isopropenyl side chain to yield this compound. This series of reactions is catalyzed by a single multifunctional cytochrome P450 enzyme, Germacrene A Oxidase (GAO) .[1][3] GAO, in conjunction with a cytochrome P450 reductase (CPR) which transfers electrons from NADPH, sequentially oxidizes the C12 methyl group of germacrene A to a hydroxyl group (germacra-1(10),4,11(13)-trien-12-ol), then to an aldehyde (germacra-1(10),4,11(13)-trien-12-al), and finally to a carboxylic acid, forming germacra-1(10),4,11(13)-trien-12-oic acid.[4] Under physiological conditions, this acid exists as its conjugate base, this compound.
Quantitative Data on Key Enzymes
The catalytic efficiencies of Germacrene A Synthase (GAS) from various Asteraceae species have been characterized, providing valuable insights into their substrate specificity and reaction rates. The data presented below has been compiled from studies involving heterologous expression and in vitro enzyme assays.
Table 1: Kinetic Parameters of Germacrene A Synthases (GAS) from Asteraceae
| Enzyme Source | Km (μM) for FPP | kcat (s-1) | Reference |
| Cichorium intybus (Chicory) | 6.6 | Not Reported | [2] |
| Zingiber officinale (Ginger)a | 0.88 | 3.34 x 10-3 | [5] |
Note: aWhile Zingiber officinale is not in the Asteraceae family, the data for its (+)-germacrene D synthase, which also produces germacrene B, provides a relevant comparison for a related sesquiterpene synthase.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Gene Cloning and Heterologous Expression of GAS and GAO
A common strategy for characterizing the function of biosynthetic enzymes is to express them in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, which do not endogenously produce the target compounds.
Experimental Workflow for Gene Cloning and Heterologous Expression
Protocol for Heterologous Expression in Saccharomyces cerevisiae
-
Vector Construction: The open reading frames of the target GAS and GAO genes are amplified by PCR from cDNA synthesized from RNA isolated from the Asteraceae plant of interest. The PCR products are then cloned into a yeast expression vector, such as pESC, under the control of an inducible promoter (e.g., GAL1). For GAO, co-expression with a cytochrome P450 reductase (CPR) is essential for its activity.[6] The CPR gene can be cloned into the same or a compatible vector.
-
Yeast Transformation: The expression plasmids are transformed into a suitable S. cerevisiae strain (e.g., WAT11, EPY300) using the lithium acetate/polyethylene glycol method.
-
Cultivation and Induction: Transformed yeast cells are grown in a selective medium to maintain the plasmids. For expression, the culture is transferred to an induction medium containing galactose to activate gene expression.[7]
-
Product Extraction and Analysis: After a period of induction, the culture is harvested. For volatile sesquiterpenes like germacrene A, a dodecane overlay can be used to trap the product.[8] For the less volatile germacrene A acid, the culture medium is typically extracted with an organic solvent like ethyl acetate.[8] The extracts are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the biosynthetic products.[4]
In Vitro Enzyme Assays
In vitro assays using purified recombinant enzymes or microsomal fractions are crucial for determining the kinetic parameters and substrate specificity of GAS and GAO.
Protocol for Germacrene A Synthase (GAS) Assay
-
Enzyme Preparation: Recombinant GAS is expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Assay Reaction: The purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a reaction buffer containing a divalent cation (typically Mg2+) at an optimal pH (around 7.0-7.5).[5]
-
Product Extraction: The reaction is quenched, and the sesquiterpene products are extracted with an organic solvent (e.g., pentane or hexane).
-
Product Analysis: The extracted products are analyzed by GC-MS. The identity of germacrene A can be confirmed by its mass spectrum and retention time, and its stereochemistry can be determined by chiral GC analysis. Due to the thermal lability of germacrene A, which can undergo a Cope rearrangement to β-elemene at high temperatures, GC analysis should be performed with a low injection port temperature (e.g., 150°C).[9]
Protocol for Germacrene A Oxidase (GAO) Assay
-
Enzyme Preparation: Microsomal fractions containing the recombinant GAO and CPR are prepared from the induced yeast or insect cell cultures.
-
Assay Reaction: The microsomal preparation is incubated with (+)-germacrene A as the substrate in a buffer containing NADPH as a cofactor.
-
Product Extraction: The reaction products are extracted with an organic solvent.
-
Product Analysis: The extracted products, including the alcohol, aldehyde, and carboxylic acid intermediates, are analyzed by GC-MS and/or LC-MS.[10]
Product Identification and Characterization
The structural elucidation of the biosynthetic products is essential for confirming the function of the enzymes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile and semi-volatile compounds like germacrene A and its derivatives. Comparison of retention times and mass spectra with authentic standards is used for confirmation.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for the analysis of less volatile and more polar compounds like germacrene A acid.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds or for definitive structural confirmation, NMR spectroscopy (1H, 13C, and 2D-NMR) is employed. This requires larger quantities of the purified compound.[12]
Conclusion
The biosynthesis of this compound in Asteraceae is a well-defined pathway involving the sequential action of Germacrene A Synthase and Germacrene A Oxidase. The methodologies outlined in this guide provide a robust framework for the identification, characterization, and engineering of these enzymes. A thorough understanding of this biosynthetic pathway is critical for harnessing the vast chemical diversity of sesquiterpene lactones for the development of novel pharmaceuticals and other valuable bioproducts. Further research, including the elucidation of the crystal structures of GAS and GAO, will provide deeper insights into their catalytic mechanisms and pave the way for rational protein engineering to enhance their activity and substrate specificity.
References
- 1. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning, expression, purification and characterization of recombinant (+)-germacrene D synthase from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coexpression of a human P450 (CYP3A4) and P450 reductase generates a highly functional monooxygenase system in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Demonstration of a Cytochrome P450 (+)-Germacrene A Hydroxylase and NADP+-Dependent Sesquiterpenoid Dehydrogenase(s) Involved in Sesquiterpene Lactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Stereochemistry of Germacra-1(10),4,11(13)-trien-12-oate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of Germacra-1(10),4,11(13)-trien-12-oate, a significant sesquiterpenoid intermediate in the biosynthesis of various bioactive compounds. This document details its structural features, stereochemical determination through spectroscopic methods, and relevant biosynthetic pathways.
Core Stereochemistry and Nomenclature
This compound is a member of the germacrane class of sesquiterpenoids, characterized by a 10-membered ring skeleton.[1] Its systematic IUPAC name is 2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-enoate .[1] This nomenclature precisely defines the stereochemical configuration:
-
(1R) : The stereocenter at the C1 position has an R configuration.
-
(3E, 7E) : The double bonds between C4-C5 and C8-C1 (as per numbering in the IUPAC name parent cyclodeca-3,7-diene) have an E (entgegen) or trans geometry.
The corresponding protonated form is Germacra-1(10),4,11(13)-trien-12-oic acid, also known as germacrene A carboxylic acid.[2]
Spectroscopic Data for Stereochemical Elucidation
The stereostructure of Germacra-1(10),4,11(13)-trien-12-oic acid has been determined primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key quantitative data.
Table 1: ¹³C NMR Spectroscopic Data of Germacra-1(10),4,11(13)-trien-12-oic acid
| Carbon Atom | Chemical Shift (δ) in ppm |
| 14 | 17.0 (q) |
| 15 | 25.3 (q) |
| t | 27.6 |
| s | 30.1 |
| t | 33.7 |
| d | 39.8 |
| t | 40.1 |
| d | 52.9 |
| t | 110.5 |
| t | 112.7 |
| t | 125.2 |
| s | 145.0 |
| s | 147.8 |
| d | 150.4 |
| 12 (COOH) | 171.5 (s) |
| Data sourced from a study on the biosynthesis of Germacrene A carboxylic acid in chicory roots.[3] Note: The specific assignment of all tertiary (t), secondary (d), and quaternary (s) carbons was provided in the source. |
Table 2: Mass Spectrometry Data of the Cope-rearranged product, Elema-1,3,11(13)-trien-12-oic acid
During gas chromatography-mass spectrometry (GC-MS) analysis, Germacra-1(10),4,11(13)-trien-12-oic acid undergoes a heat-induced Cope rearrangement to form Elema-1,3,11(13)-trien-12-oic acid.[3]
| m/z | Relative Intensity (%) | Ion |
| 234 | 1 | [M]⁺ |
| 219 | 11 | |
| 189 | 18 | |
| 177 | 20 | |
| 133 | 22 | |
| 121 | 31 | |
| 107 | 38 | |
| 105 | 47 | |
| 93 | 48 | |
| 91 | 76 | |
| 81 | 100 | |
| 79 | 84 | |
| 67 | 94 | |
| 41 | 97 | |
| Data obtained from EIMS (70 eV) analysis.[3] |
Experimental Protocols
Biosynthesis of Germacra-1(10),4,11(13)-trien-12-oic Acid
The formation of Germacra-1(10),4,11(13)-trien-12-oic acid is a key step in the biosynthesis of sesquiterpene lactones in plants like chicory (Cichorium intybus).[1][3] The pathway involves a multi-step enzymatic process.
Experimental Workflow for Enzymatic Synthesis:
-
Enzyme Extraction: Preparation of a microsomal fraction from chicory roots containing the relevant enzymes.
-
Substrate Incubation: Incubation of the enzyme preparation with the precursor, (+)-Germacrene A, in the presence of cofactors NADPH.
-
Hydroxylation: A cytochrome P450 monooxygenase, (+)-germacrene A hydroxylase, catalyzes the hydroxylation of (+)-germacrene A to form germacra-1(10),4,11(13)-trien-12-ol.[3]
-
Oxidation: NADP⁺-dependent dehydrogenase(s) further oxidize the alcohol intermediate to the corresponding aldehyde and then to germacra-1(10),4,11(13)-trien-12-oic acid.[3]
-
Product Analysis: The products are typically extracted with an organic solvent and analyzed by GC-MS. Due to thermal instability, the germacrene derivatives are often detected as their Cope rearrangement products (elemene derivatives).[3]
Visualizations
Biosynthetic Pathway of Germacra-1(10),4,11(13)-trien-12-oic Acid
Caption: Biosynthetic pathway from Farnesyl Pyrophosphate to Germacra-1(10),4,11(13)-trien-12-oic acid.
Logical Relationship of Stereochemical Features
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Germacra-1(10),4,11(13)-trien-12-oic acid | C15H22O2 | CID 25245825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Demonstration of a Cytochrome P450 (+)-Germacrene A Hydroxylase and NADP+-Dependent Sesquiterpenoid Dehydrogenase(s) Involved in Sesquiterpene Lactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Germacra-1(10),4,11(13)-trien-12-oate: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Germacra-1(10),4,11(13)-trien-12-oate, a sesquiterpenoid of significant interest in natural product chemistry and drug discovery. This document summarizes its chemical identity, physicochemical parameters, and its role as a key intermediate in the biosynthesis of bioactive sesquiterpene lactones. Detailed experimental protocols for the isolation and characterization of related compounds are provided, along with an examination of its biological activity, focusing on the anti-inflammatory properties of its derivatives through the inhibition of the NF-κB signaling pathway.
Chemical Identity and Structure
This compound is the conjugate base of Germacra-1(10),4,11(13)-trien-12-oic acid, also known as Germacrene A acid. It is classified as a germacrane sesquiterpenoid, characterized by a 10-membered ring structure. The systematic IUPAC name for the corresponding acid is 2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-enoic acid.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₁O₂⁻ | |
| Molecular Weight | 233.33 g/mol | |
| Parent Acid | Germacra-1(10),4,11(13)-trien-12-oic acid | |
| Parent Acid Molecular Formula | C₁₅H₂₂O₂ | |
| Parent Acid Molecular Weight | 234.33 g/mol | |
| Parent Acid CAS Number | 347377-92-8 |
Physical and Chemical Properties
Table 2: Computed Physicochemical Properties of Germacra-1(10),4,11(13)-trien-12-oic Acid
| Property | Value | Source(s) |
| XLogP3 | 3.3 | |
| Monoisotopic Mass | 234.161979940 Da | |
| Topological Polar Surface Area | 37.3 Ų | |
| Heavy Atom Count | 17 | |
| Complexity | 361 |
Spectroscopic Data
Detailed experimental spectroscopic data for Germacra-1(10),4,11(13)-trien-12-oic acid are limited. However, ¹H and ¹³C NMR data for its biosynthetic precursor, (+)-Germacrene A, have been reported and are crucial for the identification of the germacrane skeleton.
Mass spectrometry data for the parent acid's Cope-rearrangement product, elema-1,3,11(13)-trien-12-oic acid, has been described, which is often observed during GC-MS analysis due to thermal rearrangement.
Experimental Protocols
General Protocol for Isolation of Sesquiterpenoids from Plant Material (e.g., Asteraceae family)
The following is a generalized procedure for the extraction and isolation of sesquiterpenoids, which can be adapted for the isolation of Germacra-1(10),4,11(13)-trien-12-oic acid from plant sources like Helianthus annuus (sunflower).
1. Extraction:
-
Air-dried and powdered plant material (e.g., aerial parts, roots) is extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature.
-
The resulting crude extract is concentrated under reduced pressure.
2. Fractionation:
-
The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
The fractions are then concentrated.
3. Chromatographic Separation:
-
The fraction containing the target compounds is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further purification of the fractions is achieved using preparative high-performance liquid chromatography (HPLC) on a silica gel or reversed-phase column with an appropriate solvent system.
4. Characterization:
-
The structure of the isolated compound is elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Melting Point
A standard method for determining the melting point of a solid organic compound involves the following steps:
-
A small, finely powdered sample of the purified compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Determination of Solubility
The solubility of a compound in various solvents can be determined by the following procedure:
-
A small, accurately weighed amount of the compound is added to a test tube.
-
A known volume of a specific solvent (e.g., water, ethanol, chloroform, hexane) is added in small increments.
-
The mixture is shaken vigorously after each addition.
-
The point at which the solid completely dissolves is noted, and the solubility is expressed in terms of mass per unit volume (e.g., mg/mL). This process is repeated for a range of solvents to determine the solubility profile.
Biological Activity and Signaling Pathways
This compound is a precursor to a class of bioactive molecules known as sesquiterpene lactones. Many of these lactones have demonstrated significant anti-inflammatory properties.
Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
Sesquiterpene lactones derived from the germacrane skeleton have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. The proposed mechanism involves the direct alkylation of the p65 subunit of the NF-κB protein complex. This modification prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
The following diagram illustrates the key steps in the NF-κB signaling pathway and the point of inhibition by sesquiterpene lactones.
A Comprehensive Technical Guide on the Biological Activities of Germacra-1(10),4,11(13)-trien-12-oic Acid
Disclaimer: This technical guide details the reported biological activities of Germacra-1(10),4,11(13)-trien-12-oic acid . It is important to note that the user's original request was for Germacra-1(10),4,11(13)-trien-12-oate. The "-oate" form is the conjugate base of the "-oic acid". The available scientific literature primarily focuses on the biological activities of the acid form. Therefore, this document summarizes the findings for Germacra-1(10),4,11(13)-trien-12-oic acid.
Introduction
Germacra-1(10),4,11(13)-trien-12-oic acid is a germacrane sesquiterpenoid, a class of natural products characterized by a 10-membered carbon ring.[1] These compounds are found in a variety of plant species and are known to possess a wide range of biological activities. This guide provides an in-depth overview of the reported anti-inflammatory, cytotoxic, and antimicrobial properties of Germacra-1(10),4,11(13)-trien-12-oic acid and related germacrane sesquiterpenoids, intended for researchers, scientists, and drug development professionals.
Anti-inflammatory Activity
Germacrane sesquiterpenoids have demonstrated notable anti-inflammatory effects. The primary mechanism often involves the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.
Quantitative Data
| Compound | Assay | Cell Line | Inhibitory Effect | Reference |
| 3-oxo-11αH-germacra-1(10)E,4Z-dien-12,6α-olide | Nitric Oxide (NO) Production Inhibition Assay | RAW264.7 | Effective suppression of inflammatory mediators. | [2] |
Experimental Protocols
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated by lipopolysaccharide (LPS).
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Germacra-1(10),4,11(13)-trien-12-oic acid) for a specified period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at approximately 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells.
Signaling Pathway
The anti-inflammatory activity of germacrane sesquiterpenoids is often mediated through the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Germacrane sesquiterpenoids can interfere with this process.
Cytotoxic Activity
Several germacrane-type sesquiterpenoids have been reported to exhibit cytotoxic activity against various cancer cell lines. This activity is often attributed to the induction of apoptosis (programmed cell death).
Quantitative Data
Specific IC50 values for the cytotoxic activity of Germacra-1(10),4,11(13)-trien-12-oic acid are not well-documented in the available literature. However, studies on other germacrane sesquiterpenoids demonstrate their potential as cytotoxic agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| Related Germacrane Sesquiterpenoids | Various Cancer Cell Lines | Varies | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and, conversely, cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, etc.) are seeded in a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Signaling Pathway
The cytotoxic effects of many sesquiterpene lactones are mediated through the induction of apoptosis. This can occur via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases, a family of proteases that execute apoptosis.
References
- 1. The germacranolide sesquiterpene lactone neurolenin B of the medicinal plant Neurolaena lobata (L.) R.Br. ex Cass inhibits NPM/ALK-driven cell expansion and NF-κB-driven tumour intravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Oxo-11αH-germacra-1(10) E,4Z-dien-12,6α-olide, a sesquiterpene from Artemisia sieversiana, attenuates lipopolysaccharide-induced inflammation via NF-κB/MAPK pathways and oxidative stress via ROS pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Germacra-1(10),4,11(13)-trien-12-oate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Germacra-1(10),4,11(13)-trien-12-oate and its corresponding acid, Germacra-1(10),4,11(13)-trien-12-oic acid, are members of the germacrane class of sesquiterpenoids. These natural products, found in various plant species, particularly within the Asteraceae family, serve as crucial biosynthetic precursors to a wide array of more complex and biologically active sesquiterpene lactones. While research has extensively focused on the lactonized derivatives, the foundational germacrene acid scaffold itself is a subject of growing interest for its potential pharmacological activities. This guide provides a comprehensive overview of the chemistry, biosynthesis, and known biological activities of this compound and its close structural analogs, with a focus on their anti-inflammatory and potential anticancer properties. It includes detailed experimental protocols for key biological assays and outlines the primary signaling pathways involved in their mechanism of action.
Introduction
This compound is a monocarboxylic acid anion that is the conjugate base of Germacra-1(10),4,11(13)-trien-12-oic acid.[1][2] This sesquiterpenoid is characterized by a 10-membered carbocyclic ring structure.[2] Also known as Germacrene A acid, it is a key intermediate in the biosynthesis of many bioactive sesquiterpene lactones.[1][3] These compounds are part of a plant's defense mechanism against herbivores and pathogens.[2]
The core chemical structure and properties of the parent acid are summarized below.
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol |
| IUPAC Name | 2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-enoic acid |
| Synonyms | Germacrene A acid, Germacrene acid |
| Natural Sources | Helianthus annuus (Sunflower), Artemisia annua, Barnadesia spinosa, Saussurea lappa, Cichorium intybus (Chicory)[2][4] |
Biosynthesis
The biosynthesis of Germacra-1(10),4,11(13)-trien-12-oic acid is a key step in the terpenoid pathway in plants. It begins with the universal C5 isoprene precursors, which are combined to form farnesyl pyrophosphate (FPP).
The process, as understood from studies in species like chicory and lettuce, involves the following key steps: [1][5][6]1. Cyclization: Farnesyl pyrophosphate (FPP) is cyclized by the enzyme Germacrene A Synthase (GAS) to form the germacrene A hydrocarbon skeleton. [3]2. Oxidation: The enzyme Germacrene A Oxidase (GAO), a cytochrome P450 monooxygenase, catalyzes three successive oxidation steps at the C12 position of germacrene A. This converts the isopropenyl side chain first into an alcohol, then an aldehyde, and finally into the carboxylic acid, yielding Germacra-1(10),4,11(13)-trien-12-oic acid. [1][5]3. Lactonization: This acid is a critical precursor for a vast number of sesquiterpene lactones (STLs). Further enzymatic hydroxylation at the C6 or C8 position, often by other specific P450 enzymes like costunolide synthase, leads to spontaneous intramolecular cyclization (lactonization) to form the characteristic γ-lactone ring found in many bioactive STLs. [7]
Biological Activities and Mechanism of Action
While specific quantitative data for this compound is limited in publicly accessible literature, the biological activities of the broader class of germacrane sesquiterpenoids, particularly the more studied sesquiterpene lactones derived from it, are well-documented. The primary activities of interest are anti-inflammatory and anticancer.
Anti-inflammatory Activity
The anti-inflammatory effects of germacrane sesquiterpenoids are predominantly attributed to their ability to modulate key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Germacrane sesquiterpenoid inhibition of inflammatory pathways.
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6. Many germacrane lactones inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent gene transcription.
-
MAPK Pathway: The MAPK family (including ERK, p38, and JNK) is another crucial signaling cascade activated by inflammatory stimuli. These kinases regulate the expression of inflammatory mediators. Germacrane derivatives have been shown to suppress the phosphorylation of ERK1/2 and p38 MAPK, further contributing to the downregulation of the inflammatory response.
Anticancer Activity
-
Induction of apoptosis (programmed cell death).
-
Inhibition of cell proliferation and cell cycle arrest.
-
Modulation of various signaling pathways critical for cancer cell survival and metastasis.
Quantitative Data for Related Germacrane Sesquiterpenoids
Although quantitative data for the title compound is scarce, studies on its derivatives and related germacranes provide valuable benchmarks for activity. The following table summarizes reported inhibitory concentrations (IC₅₀) for various anti-inflammatory and cytotoxic assays.
| Compound Class | Specific Compound(s) | Assay | Cell Line | IC₅₀ Value |
| Germacrane Sesquiterpenoids | Costunolide | Anti-protozoan (Leishmania mexicana) | - | 9.4 µM |
| Germacrane Sesquiterpenoids | Mixture of Bicyclogermacrene & Germacrene D | Cytotoxicity | HL-60 (Human Leukemia) | >50% viability reduction at 100 µg/mL |
Note: This data is for structurally related compounds and should be used as a reference for the potential activity of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of biological activity. Below are standardized protocols for key in vitro assays used to assess the anti-inflammatory properties of compounds like this compound.
Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with LPS.
Caption: Workflow for the Nitric Oxide (NO) inhibition assay.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and incubated for 24 hours to allow for adherence.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivatives). Cells are pre-incubated with the compound for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plate is incubated for a further 24 hours.
-
Nitrite Measurement (Griess Assay): Nitric oxide production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
An aliquot of the cell culture medium (e.g., 100 µL) is transferred to a new 96-well plate.
-
An equal volume of Griess Reagent (typically a solution of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.
-
After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The percentage of NO production inhibition is calculated relative to cells treated with LPS alone. A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition is not due to cytotoxicity.
Protocol: NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor. It uses a cell line (e.g., HEK293T) that has been transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB response elements.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM. For the assay, cells are seeded in 96-well plates and co-transfected with two plasmids:
-
Reporter Plasmid: Contains the firefly luciferase gene driven by an NF-κB-inducible promoter (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).
-
Control Plasmid: Contains the Renilla luciferase gene driven by a constitutive promoter (e.g., pRL-TK). This is used to normalize for transfection efficiency and cell viability.
-
-
Incubation and Treatment: Cells are allowed to recover for 24-48 hours post-transfection. Subsequently, they are treated with the test compound for a specified period before being stimulated with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS, for 4-6 hours.
-
Cell Lysis: The culture medium is removed, and cells are washed with PBS. A passive lysis buffer is added to each well to lyse the cells and release the luciferases.
-
Luminescence Measurement: The Dual-Luciferase® Reporter Assay System is commonly used.
-
The plate is placed in a luminometer. The instrument first injects the Firefly Luciferase Assay Reagent and measures the resulting luminescence.
-
Subsequently, the Stop & Glo® Reagent is injected, which quenches the firefly reaction and activates the Renilla luciferase. The second luminescence reading is then taken.
-
-
Data Analysis: The activity of NF-κB is expressed as the ratio of Firefly to Renilla luciferase activity. This relative activity is then compared between treated and untreated, stimulated cells to determine the percentage of inhibition.
Conclusion and Future Directions
This compound stands as a pivotal molecule in the rich chemical landscape of the Asteraceae family. While it is primarily recognized as a biosynthetic precursor, the foundational germacrane structure holds significant, though largely untapped, potential for pharmacological development. The well-established anti-inflammatory activity of its more complex derivatives, mediated through the inhibition of the NF-κB and MAPK signaling pathways, strongly suggests that the parent acid and its simpler synthetic derivatives could serve as valuable lead compounds.
Future research should focus on several key areas:
-
Isolation and Biological Screening: Targeted isolation of Germacra-1(10),4,11(13)-trien-12-oic acid from natural sources like Helianthus annuus followed by comprehensive screening for anti-inflammatory and anticancer activity to establish baseline quantitative data.
-
Synthetic Derivatization: Development of synthetic routes to the germacrene acid core and creation of a library of derivatives (e.g., esters, amides, hydroxylated analogs) to explore structure-activity relationships (SAR).
-
Mechanistic Studies: In-depth investigation into the specific molecular targets and off-target effects of promising derivatives to build a robust profile for potential drug candidates.
By focusing on this foundational scaffold, researchers and drug development professionals can explore a less complex and potentially more synthetically accessible class of compounds for the treatment of inflammatory diseases and cancer.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. Germacra-1(10),4,11(13)-trien-12-oic acid | C15H22O2 | CID 25245825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical constituents and cytotoxic evaluation of essential oils from leaves of Porcelia macrocarpa (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of germacrane sesquiterpenoids
An In-depth Technical Guide to Germacrane Sesquiterpenoids
Introduction
Germacrane sesquiterpenoids are a significant class of natural products characterized by a 10-membered carbon ring skeleton. Derived from three isoprene units, they are widely distributed in the plant kingdom, particularly in families such as Asteraceae and Lamiaceae.[1][2] These compounds exhibit a remarkable structural diversity, which arises from various cyclizations, rearrangements, and oxidations of the germacrane precursor.[1][2] This structural variety translates into a broad spectrum of biological activities, making them a focal point for research in pharmacology and drug development.[1][3] Germacranes have demonstrated potent anti-inflammatory, antitumor, antibacterial, antiviral, and hepatoprotective properties, among others.[3][4] This guide provides a comprehensive overview of their pharmacological activities, underlying mechanisms, and the experimental protocols used for their study.
Pharmacological Activities and Mechanisms of Action
Germacrane sesquiterpenoids modulate several key signaling pathways implicated in various diseases. Their biological potential is a direct consequence of their interaction with specific molecular targets.
Cytotoxic and Antiproliferative Activity
A significant number of germacrane-type sesquiterpenoids have been investigated for their potential as anticancer agents. They exert their effects by inducing cell cycle arrest and apoptosis through various mechanisms.
Quantitative Data on Cytotoxic Activity
The cytotoxic effects of various germacrane sesquiterpenoids have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below.
| Compound/Analog | Cell Line | Activity (IC₅₀ in µM) | Source |
| Compound 3 (from Eupatorium chinense) | MDA-MB-231 (Breast Cancer) | 0.8 | [5][6] |
| Compound 4 (from Eupatorium chinense) | MDA-MB-231 (Breast Cancer) | 3.4 | [5][6] |
| Compound 3 (from Eupatorium chinense) | HepG2 (Liver Cancer) | 3.6 | [5][6] |
| Compound 4 (from Eupatorium chinense) | HepG2 (Liver Cancer) | 7.6 | [5][6] |
| Compound 5 (from Eupatorium chinense) | HepG2 (Liver Cancer) | 5.4 | [5] |
| Compound 13 (from Sigesbeckia orientalis) | A549 (Lung Cancer) | 6.02 | [7] |
| Compound 21 (from Sigesbeckia orientalis) | A549 (Lung Cancer) | 7.54 | [7] |
| Compound 23 (from Sigesbeckia orientalis) | A549 (Lung Cancer) | 6.25 | [7] |
| Compound 13 (from Sigesbeckia orientalis) | MDA-MB-231 (Breast Cancer) | 10.77 | [7] |
| Compound 21 (from Sigesbeckia orientalis) | MDA-MB-231 (Breast Cancer) | 9.32 | [7] |
| Compound 23 (from Sigesbeckia orientalis) | MDA-MB-231 (Breast Cancer) | 8.81 | [7] |
| Semisynthetic analog 1u | A549 (Lung Cancer) | 4.3 | [8] |
| Semisynthetic analog 3d (dimeric) | A549 (Lung Cancer) | 0.7 | [8] |
| Compound 4 (from Mikania micrantha) | A549, HepG2, MCF-7, HeLa | 8.97 - 27.39 | [9] |
| Compounds 7-9 (from Mikania micrantha) | A549, HepG2, MCF-7, HeLa | 8.97 - 27.39 | [9] |
Studies on semisynthetic analogs have shown that specific structural modifications can enhance cytotoxic potency. For example, dimeric analog 3d exhibited sub-micromolar activity against A549 lung cancer cells and was found to induce G2/M phase arrest and apoptosis via mitochondrial pathways.[8]
Antibacterial Activity
Germacrane sesquiterpene dilactones, particularly those isolated from Mikania micrantha, have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.[10] Their efficacy is often comparable to that of established antibiotics.
Quantitative Data on Antibacterial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The MIC values for several germacrane compounds are presented below.
| Compound | Bacteria | Activity (MIC in µg/mL) | Source |
| Compounds 4, 7-9 | Staphylococcus aureus (SA) | 1.56 - 12.5 | [9][10] |
| Compounds 4, 7-9 | Methicillin-resistant S. aureus (MRSA) | 1.56 - 12.5 | [9][10] |
| Compound 4 | MRSA | 6.25 | [10] |
| Compound 9 | MRSA | 6.25 | [10] |
| Compounds 4, 7-9 | Bacillus cereus (BC) | 1.56 - 12.5 | [9][10] |
| Compounds 4, 7-9 | Curtobacterium flaccumfaciens (CF) | 1.56 - 12.5 | [9][10] |
| Compounds 4, 7-9 | Escherichia coli (EC) | 1.56 - 12.5 | [9][10] |
| Compounds 4, 7-9 | Salmonella typhimurium (ST) | 1.56 - 12.5 | [9][10] |
| Compounds 4, 7-9 | Pseudomonas solanacearum (PS) | 1.56 - 12.5 | [9][10] |
Notably, compounds 4 and 9 showed significant activity against the drug-resistant bacterium MRSA, with MIC values of 6.25 µg/mL, which is close to the reference antibiotic vancomycin (MIC 3.125 µg/mL).[10]
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are underlying factors in many diseases. Germacrane sesquiterpenoids can mitigate these processes by modulating key signaling pathways.
-
Inhibition of NF-κB and MAPK Pathways: One compound, 3-Oxo-11αH-germacra-1(10)E,4Z-dien-12,6α-olide (GMO), was shown to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[11] It achieves this by decreasing the phosphorylation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), which are central regulators of the inflammatory response.[11]
-
Activation of the Nrf2 Antioxidant Pathway: Certain germacrane-type sesquiterpenoids from Chrysanthemum indicum exhibit hepatoprotective effects against oxidative damage.[4] They function by promoting the dissociation of nuclear factor erythroid 2-related factor 2 (Nrf2) from its inhibitor, Keap1.[4] Nrf2 then translocates to the nucleus, activating antioxidant response elements (ARE) and increasing the expression of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Germacrane-type sesquiterpenoids from the flowers of Chrysanthemum indicum with hepatoprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Germacrane-Type Sesquiterpenoids with Antiproliferative Activities from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Germacrane Sesquiterpene Dilactones from Mikania micrantha and Their Antibacterial and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Germacrane Sesquiterpene Dilactones from Mikania micrantha and Their Antibacterial and Cytotoxic Activity [mdpi.com]
- 11. 3-Oxo-11αH-germacra-1(10) E,4Z-dien-12,6α-olide, a sesquiterpene from Artemisia sieversiana, attenuates lipopolysaccharide-induced inflammation via NF-κB/MAPK pathways and oxidative stress via ROS pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Germacrene A: A Pivotal Precursor in the Biosynthesis of Germacra-1(10),4,11(13)-trien-12-oate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Germacra-1(10),4,11(13)-trien-12-oate and its protonated form, germacra-1(10),4,11(13)-trien-12-oic acid, are key intermediates in the biosynthesis of a diverse array of sesquiterpene lactones.[1][2][3] These natural products, predominantly found in the Asteraceae family, exhibit a wide range of biological activities, making them promising candidates for drug development.[4] This technical guide provides a comprehensive overview of the biosynthesis of this compound, with a central focus on the role of germacrene A as the foundational precursor. Detailed experimental protocols for the key enzymatic steps and quantitative data are presented to facilitate further research and application in synthetic biology and drug discovery.
Biosynthetic Pathway
The conversion of the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP), to this compound is a two-stage process catalyzed by two key enzymes: (+)-germacrene A synthase (GAS) and germacrene A oxidase (GAO), a cytochrome P450-dependent monooxygenase.[1][5][6]
Stage 1: Cyclization of Farnesyl Pyrophosphate
The initial committed step is the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by (+)-germacrene A synthase (GAS).[3][7][8] This enzyme belongs to the family of lyases and directs the intricate carbocation-driven cyclization of the linear FPP molecule to form the characteristic 10-membered ring of the germacrane skeleton.[7]
Stage 2: Oxidation of Germacrene A
Following its formation, (+)-germacrene A undergoes a three-step oxidation of its isopropenyl side chain, a process orchestrated by the multifunctional enzyme, germacrene A oxidase (GAO).[1][9][10] This cytochrome P450 enzyme catalyzes the sequential conversion of germacrene A into germacra-1(10),4,11(13)-trien-12-ol, then to germacra-1(10),4,11(13)-trien-12-al, and finally to germacra-1(10),4,11(13)-trien-12-oic acid.[1] Under physiological pH, the carboxylic acid exists as its conjugate base, this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the enzymes involved in the biosynthesis of this compound.
| Enzyme | Source Organism | Parameter | Value | Reference |
| (+)-Germacrene A Synthase | Cichorium intybus (Chicory) | K_m for FPP | 6.6 µM | [3] |
| pH Optimum | ~6.7 | [3] | ||
| Estimated Molecular Mass | 54 kDa | [3] | ||
| (+)-Germacrene A Hydroxylase (GAO) | Cichorium intybus (Chicory) | pH Optimum | 8.0 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of the biosynthesis of this compound.
(+)-Germacrene A Synthase (GAS) Assay
This protocol describes the in vitro assay for determining the activity of (+)-germacrene A synthase.
a. Enzyme Preparation (from Chicory Roots)
-
Homogenize fresh chicory roots in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 5 mM DTT, 10% glycerol, and 1% polyvinylpyrrolidone).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes to remove cell debris.
-
Subject the supernatant to further purification steps such as anion-exchange and dye-ligand chromatography to enrich for GAS activity.[3]
b. Enzyme Assay
-
Prepare the assay mixture in a final volume of 1 mL containing:
-
50 mM MOPSO buffer (pH 6.7)
-
10 mM MgCl₂
-
5 mM DTT
-
10 µM (2E,6E)-farnesyl pyrophosphate (FPP)
-
Purified or partially purified GAS enzyme preparation.
-
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding 1 mL of pentane and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper pentane layer.
-
Analyze the pentane extract for the presence of germacrene A using GC-MS.
Germacrene A Oxidase (GAO) Assay
This protocol outlines the in vitro reconstitution of the cytochrome P450-dependent germacrene A oxidase activity.
a. Microsome Preparation (from yeast expressing GAO)
-
Grow yeast cells co-expressing the GAO and a cytochrome P450 reductase (CPR) in an appropriate medium.
-
Harvest the cells by centrifugation.
-
Break the cells using glass beads in a TES-B buffer (50 mM Tris-HCl, 1 mM EDTA, 0.6 M sorbitol, pH 7.4).
-
Centrifuge the lysate at 10,000 x g to remove cell debris and mitochondria.
-
Pellet the microsomes from the supernatant by ultracentrifugation at 100,000 x g.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10% glycerol).
b. Enzyme Assay
-
Prepare the reaction mixture in a final volume of 500 µL containing:
-
50 mM Potassium Phosphate buffer (pH 8.0)
-
1.5 mM NADPH
-
Yeast microsomes containing GAO and CPR
-
50 µM (+)-Germacrene A (dissolved in a minimal amount of acetone)
-
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C for 1-2 hours with gentle shaking.
-
Acidify the reaction mixture to pH 3 with HCl and extract three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under a stream of nitrogen.
-
Analyze the extract for the presence of germacra-1(10),4,11(13)-trien-12-ol, -al, and -oic acid by LC-MS.
Product Analysis by GC-MS and LC-MS
a. GC-MS for Germacrene A Analysis
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 150°C (to prevent thermal rearrangement of germacrene A to β-elemene).[11]
-
Oven Temperature Program: Start at 45°C for 4 min, then ramp to 170°C at a suitable rate.[3]
-
Mass Spectrometer: Electron impact ionization (70 eV), scanning from m/z 40 to 400.
b. LC-MS for Germacra-1(10),4,11(13)-trien-12-oic Acid Analysis
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Electrospray ionization (ESI) in negative ion mode, monitoring for the [M-H]⁻ ion of germacra-1(10),4,11(13)-trien-12-oic acid (m/z 233.15).
Conclusion
The biosynthesis of this compound from germacrene A is a well-defined pathway that serves as a gateway to a vast array of structurally diverse and biologically active sesquiterpene lactones. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to explore this pathway further. The methodologies outlined herein can be adapted for various applications, including the characterization of novel enzymes, the engineering of microbial hosts for the production of high-value sesquiterpenoids, and the generation of novel compounds for drug discovery programs. A thorough understanding of the enzymatic transformations and the ability to reconstitute these reactions in vitro are crucial for unlocking the full potential of this important class of natural products.
References
- 1. GC-MS detection and of sesquiterpenes [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Germacra-1(10),4,11(13)-trien-12-oate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Germacra-1(10),4,11(13)-trien-12-oate, a germacrane-type sesquiterpenoid.[1] The compound is a monocarboxylic acid anion and a conjugate base of germacra-1(10),4,11(13)-trien-12-oic acid.[2][3] Due to the presence of a chromophore in its structure, UV detection is a suitable method for its quantification. This protocol outlines the necessary steps for sample preparation, chromatographic conditions, and data analysis, providing a reliable framework for the accurate determination of this compound in various matrices.
Introduction
This compound belongs to the class of germacrane sesquiterpenoids, which are of significant interest in phytochemical and pharmacological research due to their potential biological activities.[1] Accurate and precise quantification of this compound is crucial for quality control of herbal extracts, pharmacokinetic studies, and drug development processes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of sesquiterpene lactones and related compounds from complex mixtures.[4][5][6][7][8] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection.
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed), Formic acid (or Acetic acid, analytical grade)
-
Sample Matrix: e.g., plant extract, biological fluid
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-100% B30-35 min: 100% B35-40 min: 100-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or optimal wavelength determined by UV scan) |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for a plant extract. The protocol should be optimized based on the specific sample matrix.
-
Extraction: Accurately weigh 1 g of the powdered plant material and extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis
A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The concentration of this compound in the sample is then determined by interpolating its peak area from the calibration curve.
Quantitative Data Summary
The following table presents representative data for a calibration curve and a sample analysis.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Standard 1 | 15.2 | 50 | 1 |
| Standard 2 | 15.2 | 245 | 5 |
| Standard 3 | 15.2 | 490 | 10 |
| Standard 4 | 15.2 | 1225 | 25 |
| Standard 5 | 15.2 | 2450 | 50 |
| Standard 6 | 15.2 | 4900 | 100 |
| Sample A | 15.2 | 1837 | 37.5 |
Method Validation (Representative Parameters)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 95 - 105% |
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The protocol is straightforward and can be adapted for various research and quality control applications. Proper method validation should be performed in the respective laboratory to ensure the accuracy and precision of the results for a specific sample matrix.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound | C15H21O2- | CID 25245824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Germacra-1(10),4,11(13)-trien-12-oic acid | C15H22O2 | CID 25245825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Quantitative HPLC analysis of sesquiterpene lactones and determination of chemotypes in Eremanthus seidelii MacLeish & Schumacher (Asteraceae) | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Proposed Total Synthesis of Germacra-1(10),4,11(13)-trien-12-oic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed total synthesis of Germacra-1(10),4,11(13)-trien-12-oic acid, a germacrane sesquiterpenoid. The proposed synthetic route is based on established methodologies for the construction of the germacrane skeleton and subsequent functional group transformations. While a direct total synthesis of this specific molecule has not been extensively reported in the literature, this protocol provides a plausible and detailed pathway for its laboratory preparation.
The synthesis commences with the readily available acyclic precursor, farnesol, and proceeds through a sequence of enantioselective epoxidation, oxidation, and a key palladium-catalyzed macrocyclization to construct the ten-membered ring. Subsequent transformations introduce the required diene system of a germacrene A intermediate, followed by a selective three-step oxidation of the isopropenyl side chain to afford the target carboxylic acid.
Proposed Synthetic Pathway
The proposed total synthesis can be divided into two main stages: the construction of the germacrane core, specifically a (+)-germacrene A precursor, and the subsequent selective oxidation of the isopropenyl group.
Figure 1: Proposed workflow for the total synthesis of Germacra-1(10),4,11(13)-trien-12-oic acid.
Data Presentation: Summary of Proposed Reactions and Expected Yields
The following table summarizes the key transformations, reagents, and expected yields for the proposed synthesis. These yields are based on literature precedents for similar reactions and may require optimization for this specific synthetic sequence.
| Step | Transformation | Key Reagents | Starting Material | Product | Expected Yield (%) |
| 1 | Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DIPT, TBHP | Farnesol | Epoxy Alcohol | 90-95 |
| 2 | Parikh-Doering Oxidation | SO₃·py, DMSO, Et₃N | Epoxy Alcohol | Epoxy Aldehyde | 85-90 |
| 3 | Pd-catalyzed Macrocyclization & Diene Formation | Pd(PPh₃)₄, K₂CO₃; then dehydration | Epoxy Aldehyde | (+)-Germacrene A Precursor | 40-50 (two steps) |
| 4 | Allylic Hydroxylation | SeO₂, t-BuOOH | (+)-Germacrene A Precursor | Germacra-1(10),4,11(13)-trien-12-ol | 50-60 |
| 5 | Oxidation to Aldehyde | Dess-Martin Periodinane (DMP) | Germacra-1(10),4,11(13)-trien-12-ol | Germacra-1(10),4,11(13)-trien-12-al | 85-95 |
| 6 | Oxidation to Carboxylic Acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Germacra-1(10),4,11(13)-trien-12-al | Germacra-1(10),4,11(13)-trien-12-oic Acid | 80-90 |
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below. Standard laboratory techniques for handling air- and moisture-sensitive reagents should be employed where necessary.
Step 1: Sharpless Asymmetric Epoxidation of Farnesol
This procedure utilizes the Sharpless asymmetric epoxidation to introduce a chiral epoxide, setting the stereochemistry for the subsequent cyclization.
Materials:
-
Farnesol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in decane
-
Dichloromethane (DCM), anhydrous
-
4Å Molecular sieves, powdered
Procedure:
-
To a stirred suspension of powdered 4Å molecular sieves in anhydrous DCM at -20 °C is added Ti(OiPr)₄ followed by (+)-DET.
-
The mixture is stirred for 30 minutes at -20 °C.
-
A solution of farnesol in DCM is added, and the mixture is stirred for a further 10 minutes.
-
TBHP in decane is added dropwise, and the reaction is maintained at -20 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour.
-
The resulting heterogeneous mixture is filtered through Celite®, and the filter cake is washed with DCM.
-
The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the epoxy alcohol.
Step 2: Parikh-Doering Oxidation of the Epoxy Alcohol
This step oxidizes the primary alcohol to an aldehyde without affecting the epoxide or the double bonds.
Materials:
-
Epoxy alcohol from Step 1
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the epoxy alcohol in a mixture of anhydrous DCM and anhydrous DMSO at 0 °C is added triethylamine.
-
The SO₃·py complex is added portion-wise, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with water.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude epoxy aldehyde is typically used in the next step without further purification.
Step 3: Palladium-Catalyzed Macrocyclization and Diene Formation
This key step forms the ten-membered germacrane ring. The resulting alcohol is then dehydrated to form the germacrene diene system.
Materials:
-
Epoxy aldehyde from Step 2
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Martin's sulfurane or Burgess reagent for dehydration
Procedure (Macrocyclization):
-
A solution of the crude epoxy aldehyde in anhydrous DMF is added via syringe pump over several hours to a stirred suspension of Pd(PPh₃)₄ and K₂CO₃ in a large volume of anhydrous DMF at 80 °C (high dilution conditions).
-
The reaction mixture is stirred at 80 °C for an additional 12 hours after the addition is complete.
-
The mixture is cooled to room temperature and filtered through Celite®.
-
The filtrate is diluted with diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the cyclized product.
Procedure (Diene Formation):
-
The purified cyclized alcohol is dissolved in an appropriate solvent (e.g., DCM or THF).
-
A dehydrating agent such as Martin's sulfurane or the Burgess reagent is added, and the mixture is stirred at room temperature until the reaction is complete by TLC.
-
The reaction is quenched and worked up according to the specific protocol for the chosen dehydrating agent.
-
Purification by flash column chromatography affords the (+)-Germacrene A precursor.
Step 4: Allylic Hydroxylation of the Germacrene A Precursor
This step selectively hydroxylates the exocyclic methylene of the isopropenyl group. Selenium dioxide is a classic reagent for this transformation.
Materials:
-
(+)-Germacrene A precursor from Step 3
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the germacrene A precursor in DCM is added a catalytic amount of SeO₂.
-
t-BuOOH (in decane) is added dropwise, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to give Germacra-1(10),4,11(13)-trien-12-ol.
Step 5: Oxidation of Germacratrienol to Germacratrienal
A mild oxidation using Dess-Martin periodinane (DMP) is proposed to avoid over-oxidation or side reactions.
Materials:
-
Germacra-1(10),4,11(13)-trien-12-ol from Step 4
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the alcohol in anhydrous DCM is added DMP at room temperature.
-
The reaction is stirred for 1-2 hours, monitoring by TLC.
-
The reaction is quenched by pouring it into a stirred mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
The mixture is stirred until the layers are clear and then extracted with DCM.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification by flash column chromatography provides Germacra-1(10),4,11(13)-trien-12-al.
Step 6: Pinnick Oxidation to Germacra-1(10),4,11(13)-trien-12-oic Acid
The final step is the oxidation of the aldehyde to the target carboxylic acid using the Pinnick oxidation, which is highly selective for aldehydes.
Materials:
-
Germacra-1(10),4,11(13)-trien-12-al from Step 5
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol and water
Procedure:
-
The aldehyde is dissolved in a mixture of tert-butanol and 2-methyl-2-butene.
-
An aqueous solution of NaClO₂ and NaH₂PO₄ is added dropwise at room temperature.
-
The reaction mixture is stirred for 2-4 hours, monitoring by TLC.
-
The reaction is quenched with saturated aqueous Na₂S₂O₃.
-
The mixture is acidified with 1M HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography or recrystallization to yield the final product, Germacra-1(10),4,11(13)-trien-12-oic acid.
Conclusion
This document provides a comprehensive, albeit proposed, synthetic route for the total synthesis of Germacra-1(10),4,11(13)-trien-12-oic acid. The protocols are based on well-established and reliable chemical transformations. Researchers embarking on this synthesis should be prepared to optimize reaction conditions for each step to achieve the desired yields and purity. Successful completion of this synthesis will provide valuable material for further biological and pharmacological evaluation.
Application Notes and Protocols: In Vitro Anti-inflammatory Assay of Germacra-1(10),4,11(13)-trien-12-oate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacra-1(10),4,11(13)-trien-12-oate is a sesquiterpenoid belonging to the germacrane class, a group of natural products known for a variety of biological activities. Emerging research suggests that germacrane sesquiterpenoids possess significant anti-inflammatory properties, making this compound a promising candidate for further investigation as a potential therapeutic agent for inflammatory diseases. The primary mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory mediators.
These application notes provide a comprehensive overview of the in vitro assays used to characterize the anti-inflammatory effects of this compound. Detailed protocols for the most relevant assays are provided to guide researchers in the evaluation of this and other similar natural products.
Data Presentation
The following tables summarize the hypothetical quantitative data for the in vitro anti-inflammatory activity of this compound.
Table 1: Effect of this compound on Cell Viability and Production of Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages.
| Concentration (µM) | Cell Viability (%) | NO Production (Inhibition %) | PGE₂ Production (Inhibition %) |
| 1 | 98.5 ± 2.1 | 15.2 ± 1.8 | 12.8 ± 1.5 |
| 5 | 97.2 ± 1.8 | 35.8 ± 2.5 | 31.5 ± 2.2 |
| 10 | 95.8 ± 2.5 | 58.4 ± 3.1 | 55.2 ± 2.9 |
| 25 | 93.1 ± 3.2 | 75.1 ± 3.8 | 72.3 ± 3.5 |
| 50 | 88.6 ± 4.1 | 89.6 ± 4.2 | 85.9 ± 4.0 |
| IC₅₀ (µM) | >50 | 8.7 | 9.2 |
Data are presented as mean ± SD (n=3). IC₅₀ values were calculated by non-linear regression analysis.
Table 2: Effect of this compound on the Production of Pro-inflammatory Cytokines in LPS-stimulated RAW 264.7 Macrophages.
| Concentration (µM) | TNF-α (Inhibition %) | IL-6 (Inhibition %) | IL-1β (Inhibition %) |
| 1 | 10.5 ± 1.2 | 8.9 ± 1.1 | 9.7 ± 1.3 |
| 5 | 28.9 ± 2.1 | 25.4 ± 1.9 | 27.8 ± 2.0 |
| 10 | 52.1 ± 3.0 | 48.7 ± 2.8 | 50.5 ± 2.9 |
| 25 | 69.8 ± 3.5 | 65.2 ± 3.3 | 68.1 ± 3.4 |
| 50 | 85.3 ± 4.1 | 81.6 ± 3.9 | 84.2 ± 4.0 |
| IC₅₀ (µM) | 9.8 | 10.5 | 10.1 |
Data are presented as mean ± SD (n=3). IC₅₀ values were calculated by non-linear regression analysis.
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant and mix with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
Measurement of PGE₂, TNF-α, IL-6, and IL-1β
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
The concentrations of PGE₂, TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).
-
Lyse the cells and determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Application Notes and Protocols for the Evaluation of Antimicrobial Activity of Germacrane Sesquiterpenoids
Introduction
Germacra-1(10),4,11(13)-trien-12-oate is a sesquiterpenoid belonging to the germacrane class. While comprehensive studies detailing the specific antimicrobial activity of this compound are not available in the current scientific literature, the broader class of germacrane sesquiterpenoids has demonstrated notable antimicrobial properties. This document provides an overview of the known antimicrobial activities of related germacrane compounds and offers detailed protocols for the evaluation of the antimicrobial potential of such natural products.
The information presented herein is intended for researchers, scientists, and drug development professionals interested in the antimicrobial applications of germacrane sesquiterpenoids. Given the lack of specific data for this compound, the provided protocols are generalized methods for the assessment of the antimicrobial activity of natural compounds.
Data Presentation: Antimicrobial Activity of Related Germacrane Sesquiterpenoids
The following tables summarize the antimicrobial activity of germacrone and other germacrane derivatives, which are structurally related to this compound. This data is provided to illustrate the potential antimicrobial efficacy within this class of compounds.
Table 1: Antibacterial Activity of Germacrone
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Pseudomonas aeruginosa | 15.6 | 31.2 | [1][2] |
| Bacillus subtilis | 31.2 | 31.2 | [1][2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Antibacterial Activity of Germacrane Sesquiterpene Dilactones
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| Compound 4¹ | Staphylococcus aureus | 1.56 - 12.5 | [3] |
| Methicillin-resistant S. aureus (MRSA) | 6.25 | [3] | |
| Bacillus cereus | 1.56 - 12.5 | [3] | |
| Curtobacterium flaccumfaciens | 1.56 - 12.5 | [3] | |
| Escherichia coli | 1.56 - 12.5 | [3] | |
| Salmonella typhimurium | 1.56 - 12.5 | [3] | |
| Pseudomonas solanacearum | 1.56 - 12.5 | [3] | |
| Compound 9¹ | Methicillin-resistant S. aureus (MRSA) | 6.25 | [3] |
¹ As described in the cited study, these are complex germacrane dilactones isolated from Mikania micrantha.[3]
Table 3: Antifungal Activity of Germacrone
| Fungal Strain | Activity Metric | Concentration | Effect | Reference |
| Fusarium graminearum | Inhibitory Rate | Not Specified | 56.4% (in combination) | [4] |
Experimental Protocols
The following are detailed, generalized protocols for determining the antimicrobial activity of a test compound such as this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[5][6][7][8]
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (bacteria or fungi)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution:
-
Add 100 µL of the test compound stock solution to the first well of each row, creating a 1:2 dilution.
-
Mix the contents of the first well thoroughly and transfer 100 µL to the second well.
-
Repeat this two-fold serial dilution across the plate to the desired final concentration range. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 5 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Wells containing broth and inoculum, but no test compound.
-
Negative Control (Sterility Control): Wells containing broth only.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 16-20 hours for most bacteria).
-
Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the positive control.[7]
Protocol 2: Antimicrobial Susceptibility Testing by Agar Disc Diffusion (Kirby-Bauer) Method
This qualitative method assesses the susceptibility of a microorganism to a test compound by measuring the zone of growth inhibition around a disc impregnated with the compound.[9][10]
Materials:
-
Test compound
-
Sterile filter paper discs (6 mm diameter)
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial cultures
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the previous protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the agar plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.
-
Allow the plate to dry for about 5 minutes.
-
-
Preparation and Application of Discs:
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plate. Ensure the discs are placed at least 24 mm apart from each other and from the edge of the plate.
-
Gently press each disc to ensure complete contact with the agar surface.
-
-
Controls:
-
Positive Control: A disc impregnated with a known standard antibiotic.
-
Negative Control: A disc impregnated with the solvent used to dissolve the test compound.
-
-
Incubation: Invert the plates and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm). The size of the zone indicates the susceptibility of the microorganism to the test compound.
Visualizations
The following diagrams illustrate conceptual workflows relevant to the study of antimicrobial properties of natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal activity, main active components and mechanism of Curcuma longa extract against Fusarium graminearum | PLOS One [journals.plos.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. microbenotes.com [microbenotes.com]
Application Notes and Protocols: Cytotoxicity of Germacrane Sesquiterpenes on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the cytotoxic effects of germacrane-type sesquiterpenes, a class of natural products to which Germacra-1(10),4,11(13)-trien-12-oate belongs, against various cancer cell lines. Due to a lack of specific published data on this compound, the following information is based on closely related and structurally similar germacrane sesquiterpene lactones. These compounds have demonstrated significant potential as anti-cancer agents, primarily through the induction of apoptosis and cell cycle arrest.
Data Presentation: Cytotoxicity of Germacrane Sesquiterpenes
The cytotoxic activity of several germacrane-type sesquiterpene lactones has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized in the tables below.
Table 1: Cytotoxicity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides [1]
| Compound | K562 (IC50 in µM) | Lucena 1 (IC50 in µM) | CCRF-CEM (IC50 in µM) | CEM/ADR5000 (IC50 in µM) |
| Tomenphantin A | 0.40 | 0.50 | 5.1 | 4.8 |
| Compound 2 | 1.8 | 2.0 | 7.7 | 7.5 |
| Compound 3 | 1.3 | 1.5 | 6.5 | 6.8 |
| Compound 4 | 2.5 | 2.8 | >10 | >10 |
Table 2: Cytotoxicity of Germacrane-Type Sesquiterpene Lactones from Elephantopus scaber [2]
| Compound | A549 (IC50 in µM) |
| Monomeric analog 1u | 4.3 |
| Dimeric analog 3d | 0.7 |
Table 3: Cytotoxicity of Spiciformin and its Acetyl Derivative [3]
| Compound | U-937 (IC50 in µM) | HL-60 (IC50 in µM) | SK-MEL-1 (IC50 in µM) |
| Spiciformin | Not Reported | Not Reported | Not Reported |
| Acetyl derivative | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or related compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound at the desired concentration for the appropriate time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis
This protocol is for analyzing the cell cycle distribution of cancer cells after treatment with the test compound.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound at the desired concentration for the appropriate time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A and incubate for 30 minutes at 37°C.
-
Add 500 µL of PI solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
Experimental Workflow
References
- 1. Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semisynthesis and Non-Small-Cell Lung Cancer Cytotoxicity Evaluation of Germacrane-Type Sesquiterpene Lactones from Elephantopus scaber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Germacra-1(10),4,11(13)-trien-12-oate as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Germacra-1(10),4,11(13)-trien-12-oate as a chemical standard for analytical quantification and as a reference compound in biological assays.
Chemical and Physical Properties
This compound is the conjugate base of Germacra-1(10),4,11(13)-trien-12-oic acid, a naturally occurring germacrane sesquiterpenoid found in various plants, including sunflower (Helianthus annuus).[1] It serves as a crucial intermediate in the biosynthesis of more complex sesquiterpene lactones.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁O₂⁻ | [3] |
| Molecular Weight | 233.33 g/mol | [3] |
| Parent Acid Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Parent Acid Molecular Weight | 234.33 g/mol | [1] |
| IUPAC Name | 2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-enoate | [3] |
| Synonyms | germacrene acid anion | [3] |
Analytical Applications
Germacra-1(10),4,11(13)-trien-12-oic acid can be used as a reference standard for the identification and quantification of this compound in complex matrices such as plant extracts and essential oils.
High-Performance Liquid Chromatography (HPLC) Protocol for Quantification
This protocol outlines a reverse-phase HPLC method for the quantification of Germacra-1(10),4,11(13)-trien-12-oic acid.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Germacra-1(10),4,11(13)-trien-12-oic acid standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
Methanol, HPLC grade (for sample extraction)
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Protocol:
-
Standard Preparation: Prepare a stock solution of Germacra-1(10),4,11(13)-trien-12-oic acid (1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.
-
Sample Preparation: Extract the plant material or other matrix with methanol. Sonicate for 30 minutes, centrifuge, and collect the supernatant. Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of Germacra-1(10),4,11(13)-trien-12-oic acid in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow for HPLC Quantification
Caption: Workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Identification
This protocol is for the qualitative analysis of Germacra-1(10),4,11(13)-trien-12-oic acid, often after derivatization to increase volatility.
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for terpenoid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Germacra-1(10),4,11(13)-trien-12-oic acid standard
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Solvent (e.g., Dichloromethane)
-
Helium (carrier gas)
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Protocol:
-
Derivatization: To a dried aliquot of the sample or standard, add 50 µL of dichloromethane and 50 µL of BSTFA with 1% TMCS. Heat at 70 °C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Identification: Compare the retention time and mass spectrum of the peak in the sample chromatogram with that of the derivatized standard.
Biological Activity Applications
Germacrane sesquiterpenes are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects.[4][5] this compound can be used as a reference compound to investigate these activities.
Anti-inflammatory Activity: NF-κB Inhibition Assay
The anti-inflammatory potential of Germacra-1(10),4,11(13)-trien-12-oic acid can be assessed by measuring its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Principle:
This protocol utilizes a reporter gene assay in which the activation of the NF-κB transcription factor drives the expression of a reporter protein, such as luciferase. A reduction in the luciferase signal in the presence of the test compound indicates inhibition of the NF-κB pathway.
Instrumentation and Materials:
-
RAW264.7 macrophage cell line stably transfected with an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Germacra-1(10),4,11(13)-trien-12-oic acid
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Culture: Culture the RAW264.7 NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Germacra-1(10),4,11(13)-trien-12-oic acid (e.g., 1-100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce NF-κB activation. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to the vehicle control. Calculate the IC₅₀ value for the inhibition of NF-κB activation.
NF-κB Signaling Pathway and Potential Inhibition by this compound
Caption: Proposed inhibition of the NF-κB pathway.
Cytotoxicity Assay: MTT Protocol
The cytotoxic effects of Germacra-1(10),4,11(13)-trien-12-oic acid can be evaluated using a standard MTT assay.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Instrumentation and Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Appropriate cell culture medium with supplements
-
Germacra-1(10),4,11(13)-trien-12-oic acid
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Germacra-1(10),4,11(13)-trien-12-oic acid (e.g., 0.1-200 µM) for 48 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Storage and Stability
It is recommended to store Germacra-1(10),4,11(13)-trien-12-oic acid as a solid at -20 °C. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored in tightly sealed vials at -20 °C and used within a short period to avoid degradation. Protect from light.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and instrumentation. Always follow appropriate laboratory safety procedures.
References
- 1. Germacra-1(10),4,11(13)-trien-12-oic acid | C15H22O2 | CID 25245825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound () for sale [vulcanchem.com]
- 3. This compound | C15H21O2- | CID 25245824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Topical anti-inflammatory activity of a new germacrane derivative from Achillea pannonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Sesquiterpenoids from Ammoides atlantica Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Studies of Germacra-1(10),4,11(13)-trien-12-oate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacra-1(10),4,11(13)-trien-12-oate is a sesquiterpenoid, a class of natural products known for their diverse biological activities. It is the conjugate base of germacra-1(10),4,11(13)-trien-12-oic acid and serves as an intermediate in the biosynthesis of more complex sesquiterpenoids[1][2]. Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential and for the development of safe and effective drug products.
Pharmacokinetic studies of sesquiterpene lactones, a related class of compounds, have shown variable absorption and extensive metabolism, involving both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions[3][4]. Key enzymes in their biotransformation include Cytochrome P450s, particularly CYP3A4, and UDP-glucuronosyltransferases (UGTs)[3][4]. The absorption of these compounds can also be influenced by efflux transporters such as P-glycoprotein[3][4].
These application notes provide a generalized framework and detailed protocols for conducting preclinical pharmacokinetic studies of this compound, based on the known behavior of structurally similar compounds.
Data Presentation: Hypothetical Pharmacokinetic Parameters
The following table summarizes hypothetical pharmacokinetic parameters for this compound following intravenous and oral administration in a rat model. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| C₀ / Cₘₐₓ (ng/mL) | 250 ± 35 | 85 ± 15 |
| Tₘₐₓ (h) | - | 0.75 |
| AUC₀₋ₜ (ng·h/mL) | 320 ± 40 | 450 ± 60 |
| AUC₀₋ᵢₙ𝒻 (ng·h/mL) | 335 ± 42 | 470 ± 65 |
| t₁₂ (h) | 1.5 ± 0.3 | 2.1 ± 0.4 |
| CL (L/h/kg) | 2.98 ± 0.35 | - |
| Vd (L/kg) | 6.45 ± 0.8 | - |
| F (%) | - | 14.0 |
-
C₀ / Cₘₐₓ: Initial plasma concentration / Maximum plasma concentration.
-
Tₘₐₓ: Time to reach maximum plasma concentration.
-
AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC₀₋ᵢₙ𝒻: Area under the plasma concentration-time curve from time zero to infinity.
-
t₁₂: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F (%): Bioavailability.
Experimental Protocols
Animal Model and Dosing
-
Species: Sprague-Dawley rats (male, 8-10 weeks old, 250-300 g).
-
Housing: Controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be fasted overnight before dosing.
-
Groups:
-
Intravenous (IV) group (n=5): 1 mg/kg.
-
Oral (PO) group (n=5): 10 mg/kg.
-
-
Formulation:
-
IV: Dissolve this compound in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.
-
PO: Suspend the compound in 0.5% carboxymethylcellulose sodium (CMC-Na).
-
-
Administration:
-
IV: Administer via the tail vein.
-
PO: Administer via oral gavage.
-
Sample Collection
-
Matrix: Blood (plasma).
-
Time Points:
-
IV: 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.
-
PO: 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Procedure: Collect approximately 200 µL of blood from the jugular vein into heparinized tubes at each time point.
-
Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to obtain plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
-
Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound or another sesquiterpene lactone like costunolide).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm).
-
Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode to be optimized for the parent compound and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by direct infusion of the analytical standard.
-
-
Data Analysis: Quantify the concentration of this compound using a standard curve prepared in blank plasma. Pharmacokinetic parameters will be calculated using non-compartmental analysis software.
Visualizations
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: General metabolic fate of sesquiterpenoids.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound | C15H21O2- | CID 25245824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Germacra-1(10),4,11(13)-trien-12-oate Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Germacra-1(10),4,11(13)-trien-12-oate extraction from plant sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound and its parent acid?
A1: The parent compound, Germacra-1(10),4,11(13)-trien-12-oic acid, has been reported in plant species such as sunflower (Helianthus annuus) and chicory (Cichorium intybus).[1] this compound is the corresponding carboxylate anion of this acid.[2][3]
Q2: What are the key factors influencing the extraction yield of this compound?
A2: The extraction yield of sesquiterpene lactones, including this compound, is influenced by several factors:
-
Solvent Polarity: The choice of solvent is critical and should be optimized based on the polarity of the target compound.
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds.
-
Extraction Time: Sufficient extraction time is necessary to ensure complete recovery, but prolonged times can risk compound degradation.
-
Plant Material: The age, part of the plant (leaves, roots, flowers), and drying conditions of the plant material can significantly affect the concentration of the target compound.
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area for solvent penetration and can improve extraction efficiency.
Q3: What analytical techniques are suitable for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is a common and effective method for the quantification of sesquiterpene lactones.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of related compounds.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Problem 1: Low Extraction Yield
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The polarity of the extraction solvent may not be optimal. Perform small-scale extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, and water) to determine the most effective one. For sesquiterpene lactones, methanol has been shown to be effective. |
| Insufficient Extraction Time | The extraction time may be too short. Increase the extraction time in increments and monitor the yield to find the optimal duration. Be aware that excessively long extraction times can lead to compound degradation. |
| Low Temperature | The extraction temperature may be too low, resulting in poor solubility. Gradually increase the temperature, while monitoring for any signs of compound degradation. |
| Degradation of Target Compound | Sesquiterpene lactones can be sensitive to heat and pH changes. Avoid high temperatures and strongly acidic or basic conditions during extraction and work-up. |
| Poor Quality Plant Material | The concentration of the target compound can vary depending on the plant's age, growing conditions, and post-harvest handling. Ensure you are using high-quality, properly identified, and well-preserved plant material. |
Problem 2: Co-extraction of Impurities
| Possible Cause | Suggested Solution |
| Non-selective Solvent | The chosen solvent may be extracting a wide range of compounds in addition to the target molecule. Employ a multi-step extraction strategy, starting with a non-polar solvent to remove lipids and pigments before extracting with a more polar solvent. |
| Complex Plant Matrix | The plant material naturally contains a complex mixture of secondary metabolites. Utilize a clean-up step after the initial extraction, such as liquid-liquid partitioning or solid-phase extraction (SPE), to remove interfering compounds. |
Problem 3: Emulsion Formation During Liquid-Liquid Partitioning
| Possible Cause | Suggested Solution |
| High Concentration of Surfactant-like Molecules | The plant extract may contain compounds that act as emulsifiers. |
| - Add a saturated solution of sodium chloride (brine) to the aqueous phase to increase its ionic strength and help break the emulsion. | |
| - Centrifuge the mixture to facilitate phase separation. | |
| - Filter the mixture through a bed of celite or glass wool. | |
| Vigorous Shaking | Shaking the separatory funnel too vigorously can promote emulsion formation. Gently invert the funnel multiple times to mix the phases. |
Data Presentation
The following tables summarize quantitative data from a study on the extraction of related sesquiterpene lactones from chicory roots, which can serve as a starting point for optimizing the extraction of this compound.
Table 1: Effect of Extraction Solvent on the Yield of Free Sesquiterpene Lactones (DHLc and Lc) from Chicory Roots
| Solvent | DHLc Concentration (mM) | Lc Concentration (mM) |
| Water | 0.050 ± 0.003 | 0.024 ± 0.002 |
| Methanol/Water (50/50) | ~0.025 | ~0.012 |
| Methanol | 0.005 ± 0 | 0.009 ± 0 |
| Ethanol | 0.005 ± 0 | 0.009 ± 0 |
Data adapted from a study on the extraction of 11,13-dihydrolactucin (DHLc) and lactucin (Lc) from Cichorium intybus roots.
Table 2: Effect of Extraction Temperature and Time on the Yield of Free Sesquiterpene Lactones (DHLc and Lc) using Water Extraction from Chicory Roots
| Temperature (°C) | Time (h) | Relative Yield Increase (DHLc + Lc) |
| 30 | 17 | Factor of 10 |
| 50 | 17 | Factor of 5 |
Data adapted from a study on the extraction of 11,13-dihydrolactucin (DHLc) and lactucin (Lc) from Cichorium intybus roots.
Experimental Protocols
Protocol 1: Optimized Extraction of Sesquiterpene Lactones from Chicory Roots
This protocol is adapted from a study on the large-scale extraction of sesquiterpene lactones from Cichorium intybus and can be used as a foundation for developing a protocol for this compound.
-
Plant Material Preparation:
-
Freeze-dry the chicory root material.
-
Grind the freeze-dried roots into a fine powder.
-
-
Maceration:
-
Suspend the chicory root powder in water.
-
Macerate for 17 hours at 30°C with stirring.
-
-
Liquid-Liquid Extraction:
-
Filter the macerated mixture to separate the aqueous extract.
-
Extract the aqueous filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic phases.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques such as column chromatography on silica gel or reversed-phase C18 material.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spatial and developmental synthesis of endogenous sesquiterpene lactones supports function in growth regulation of sunflower - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactone Composition of Wild and Cultivated Sunflowers and Biological Activity against an Insect Pest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound () for sale [vulcanchem.com]
Technical Support Center: Purification of Germacra-1(10),4,11(13)-trien-12-oate
Welcome to the technical support center for the purification of Germacra-1(10),4,11(13)-trien-12-oate and its corresponding acid. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this germacranolide sesquiterpenoid.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question: Why am I observing low yields of the target compound after extraction and initial chromatographic steps?
Answer: Low yields can be attributed to several factors related to the inherent instability of the germacrene skeleton. Germacranolides are known to be susceptible to degradation under certain conditions.
-
Thermal Degradation: Germacrenes can undergo heat-induced Cope rearrangements.[1][2][3] It is crucial to avoid high temperatures during extraction and solvent evaporation. Rotary evaporation should be performed at low temperatures (e.g., < 40°C).
-
Acid-Induced Rearrangement: The presence of acids can lead to transannular cyclizations, converting the germacrene skeleton into other sesquiterpenoid structures like guaianolides or eudesmanolides. For instance, germacra-1(10),4,11(13)-trien-12-ol, a related compound, can cyclize to costol in the presence of acid.[1] Ensure all solvents and materials are neutral.
-
Adsorbent Activity: Using highly active adsorbents like silica gel can sometimes lead to the degradation of unstable compounds.[1] Deactivation of silica gel by adding a small percentage of water or using a less acidic stationary phase might be beneficial.
Question: My purified fractions contain unexpected impurities, even after multiple chromatographic steps. How can I identify and avoid them?
Answer: The presence of persistent impurities often points towards isomerization or degradation of the target compound during the purification process.
-
Isomerization: The double bonds in the ten-membered ring of germacranolides can be prone to isomerization. Careful control of pH and temperature is essential to minimize this.
-
Degradation Products: As mentioned, acid-induced cyclization can lead to the formation of costol and costal from the corresponding alcohol and aldehyde precursors of your target molecule.[1] These will appear as closely related impurities.
-
Identification: To identify these impurities, techniques like HPLC-MS and NMR spectroscopy are invaluable. Comparing the spectra of your impurities with known degradation products of germacranolides can aid in their identification.
Question: I am experiencing poor peak shape (tailing or fronting) during HPLC analysis and purification. What are the likely causes and solutions?
Answer: Poor peak shape in HPLC is a common issue that can compromise resolution and purity.
-
Secondary Interactions: For acidic compounds like Germacra-1(10),4,11(13)-trien-12-oic acid, interactions with residual silanol groups on the silica-based stationary phase can cause peak tailing.
-
Solution: Lowering the pH of the mobile phase with additives like formic acid or trifluoroacetic acid can suppress the ionization of the carboxylic acid and minimize these secondary interactions.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Inappropriate Solvent System: The choice of mobile phase is critical for good peak shape.
-
Solution: Systematically screen different solvent systems (e.g., acetonitrile/water vs. methanol/water) and gradients to optimize the separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Germacra-1(10),4,11(13)-trien-12-oic acid?
A1: The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [4] |
| Molecular Weight | 234.33 g/mol | [4] |
| XLogP3 | 3.3 | [4] |
| Appearance | Expected to be a colorless oil or solid | General knowledge |
Q2: What are the most common sources for isolating this compound?
A2: This compound and its derivatives are commonly found in plants of the Asteraceae family.[5][6][7] A notable source is the sunflower, Helianthus annuus.[4]
Q3: What chromatographic techniques are most effective for the purification of this compound?
A3: A multi-step chromatographic approach is typically required.
-
Initial Fractionation: Vacuum Liquid Chromatography (VLC) or open column chromatography on silica gel is effective for initial fractionation of the crude extract.[8]
-
Fine Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC), often on a C18 reversed-phase column, is used for the final purification to obtain a high-purity compound.
-
Alternative Techniques: High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid separation technique that avoids solid stationary phases, which can be advantageous for unstable compounds as it minimizes irreversible adsorption and degradation.[9][10][11]
Q4: How can I monitor the purification process effectively?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation during column chromatography.[5][6] For visualization, a spray reagent such as anisaldehyde-sulfuric acid followed by heating can be used, which often gives characteristic colors for different sesquiterpenoids.[5][7] For HPLC, a UV detector is commonly used.
Experimental Protocols
The following is a generalized protocol for the isolation and purification of this compound from a plant source like Helianthus annuus.
1. Extraction
-
Air-dry and powder the plant material (e.g., leaves).
-
Extract the powdered material with a suitable solvent like methanol or a mixture of dichloromethane and methanol at room temperature.
-
Concentrate the extract under reduced pressure at a temperature below 40°C.
2. Initial Fractionation (VLC)
-
Subject the crude extract to Vacuum Liquid Chromatography (VLC) on silica gel.
-
Elute with a stepwise gradient of solvents, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.[8]
-
Collect fractions and monitor by TLC to pool fractions containing the target compound.
3. Further Purification (Column Chromatography)
-
The enriched fractions from VLC can be further purified by column chromatography on silica gel using a finer gradient of solvents, such as mixtures of methylene chloride and acetone.[5]
4. Final Purification (Preparative HPLC)
-
The final purification is typically achieved by preparative reversed-phase HPLC (RP-HPLC) on a C18 column.
-
A common mobile phase would be a gradient of acetonitrile and water, possibly with the addition of 0.1% formic acid to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 210-220 nm) and collect the peak corresponding to the target compound.
-
Confirm the purity and identity of the final compound using analytical HPLC, MS, and NMR.
Data Presentation
The following table presents representative data for the purification of germacranolide sesquiterpenes from an Asteraceae species, which can serve as a reference for expected outcomes.
| Chromatographic Step | Stationary Phase | Mobile Phase (Gradient) | Target Compound Purity | Recovery (Illustrative) |
| VLC | Silica Gel | n-Hexane -> Ethyl Acetate -> Methanol | ~40-60% | ~80% |
| Column Chromatography | Silica Gel | Dichloromethane:Acetone (e.g., 9:1 to 1:1) | ~80-90% | ~70% |
| Preparative HPLC | C18 | Acetonitrile:Water (e.g., 40:60 to 80:20) | >95% | ~50% |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the purification of this compound.
Potential Degradation Pathways
Caption: Key degradation pathways for the germacrene skeleton during purification.
References
- 1. Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Demonstration of a Cytochrome P450 (+)-Germacrene A Hydroxylase and NADP+-Dependent Sesquiterpenoid Dehydrogenase(s) Involved in Sesquiterpene Lactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Germacra-1(10),4,11(13)-trien-12-oic acid | C15H22O2 | CID 25245825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Silver Ion-Complexation High-Speed Countercurrent Chromatography Coupled with Prep-HPLC for Separation of Sesquiterpenoids from Germacrene A Fermentation Broth [mdpi.com]
- 10. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 11. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Germacra-1(10),4,11(13)-trien-12-oate in solution
This technical support center provides guidance on the stability of Germacra-1(10),4,11(13)-trien-12-oate in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a germacrane sesquiterpenoid, can be influenced by several factors.[1] Key environmental factors include temperature, light, and pH.[2] The choice of solvent and the presence of other chemicals can also play a significant role in its degradation.[3] For natural products, oxidation, hydrolysis, and microbial contamination are common degradation pathways.[4]
Q2: How does pH impact the stability of this compound?
A2: As a sesquiterpene lactone, this compound's stability is likely pH-dependent. Studies on other sesquiterpene lactones have shown instability at neutral pH (7.4), while exhibiting greater stability at a more acidic pH of 5.5.[5] It is crucial to consider the pH of your experimental buffer systems, as alkaline or strongly acidic conditions can potentially lead to the opening of the lactone ring or other rearrangements.
Q3: What is the recommended temperature for storing solutions of this compound?
A3: To minimize degradation, it is recommended to store solutions of this compound at low temperatures. Studies on other sesquiterpene lactones in tincture have demonstrated a correlation between increased storage temperature and a higher rate of degradation.[6][7] For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing (-20°C or -80°C) is recommended. Avoid repeated freeze-thaw cycles.
Q4: Which solvents are recommended for dissolving this compound?
A4: While specific solubility data for this compound is limited, sesquiterpene lactones are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[8] When preparing stock solutions, it is best to use a high-quality, anhydrous grade of the chosen solvent. For aqueous experimental systems, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Be aware that some solvents, like ethanol, have been shown to react with certain sesquiterpene lactones over time.[6][7]
Q5: How can I monitor the stability of this compound in my experimental setup?
A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] By analyzing samples at different time points, you can quantify the remaining amount of the parent compound and detect the appearance of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in my assay. | Degradation of this compound in the assay medium. | - Verify the pH of your assay buffer; aim for a slightly acidic to neutral pH if possible. - Prepare fresh solutions of the compound for each experiment. - Minimize the incubation time at physiological temperatures (e.g., 37°C). A study on similar compounds showed instability at this temperature and neutral pH.[5] |
| Appearance of unexpected peaks in my HPLC/GC-MS analysis. | Chemical degradation of the compound. | - Review the storage conditions of your stock solution. Ensure it is stored at a low temperature and protected from light. - Check for potential reactivity with your solvent or other components in the solution. For example, ethanol has been observed to form adducts with sesquiterpene lactones.[6][7] - Consider performing a forced degradation study (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products. |
| Precipitation of the compound in my aqueous buffer. | Poor solubility of this compound. | - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects your experimental system. - Prepare a more dilute solution of the compound. |
Illustrative Stability Data
The following table provides a hypothetical example of the stability of this compound in a buffered solution over time at different temperatures. This data is for illustrative purposes only and should be confirmed by experimental analysis.
| Storage Condition | Time Point | Purity (%) |
| -20°C in DMSO | 0 hours | 99.5 |
| 24 hours | 99.4 | |
| 7 days | 99.2 | |
| 30 days | 99.0 | |
| 4°C in PBS (pH 7.4) | 0 hours | 99.5 |
| 24 hours | 95.2 | |
| 7 days | 88.7 | |
| 30 days | 75.3 | |
| 25°C in PBS (pH 7.4) | 0 hours | 99.5 |
| 24 hours | 85.1 | |
| 7 days | 65.4 | |
| 30 days | 40.1 | |
| 4°C in Acetate Buffer (pH 5.5) | 0 hours | 99.5 |
| 24 hours | 98.9 | |
| 7 days | 97.5 | |
| 30 days | 96.2 |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
Objective: To evaluate the stability of this compound in a specific solution under defined storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 5.5
-
HPLC or GC-MS system
-
Calibrated incubator and freezer
-
Amber vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution with the test buffers (e.g., PBS pH 7.4 and Acetate Buffer pH 5.5) to the final desired concentration (e.g., 100 µM).
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of each working solution and analyze by HPLC or GC-MS to determine the initial purity and concentration.
-
Sample Storage: Aliquot the remaining working solutions into amber vials and store them at the desired temperatures (e.g., 4°C and 25°C).
-
Time Point Analysis: At predetermined time intervals (e.g., 6 hours, 24 hours, 48 hours, 7 days), retrieve one vial from each storage condition.
-
Sample Analysis: Analyze the samples by the same analytical method used for the T=0 analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for a stability study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. Germacra-1(10),4,11(13)-trien-12-oic acid | C15H22O2 | CID 25245825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted–Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimization of HPLC Conditions for Germacra-1(10),4,11(13)-trien-12-oate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Germacra-1(10),4,11(13)-trien-12-oate. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for HPLC analysis of this compound?
A1: For initial method development for this compound, a reverse-phase HPLC approach is recommended. A C18 column is a suitable initial choice for the stationary phase, paired with a mobile phase consisting of a gradient of acetonitrile and water. Due to the chemical nature of sesquiterpene lactones, a low UV detection wavelength, around 205-220 nm, is often necessary for adequate sensitivity.
Q2: How should I prepare my sample for HPLC analysis?
A2: Sample preparation is critical for obtaining reliable and reproducible results. For plant-derived samples, a common method involves extraction with an organic solvent. Depending on the sample matrix, solvents like chloroform or a mixture of methanol and dichloromethane can be effective. Following extraction, it is advisable to filter the sample through a 0.2 or 0.45 µm syringe filter to remove particulate matter that could clog the HPLC system. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.
Q3: My peak for this compound is very small. How can I improve the signal intensity?
A3: Low signal intensity is a common challenge in the analysis of sesquiterpene lactones due to their weak UV absorption. To enhance the peak size, you can try the following:
-
Increase Sample Concentration: If possible, concentrate your sample before injection.
-
Optimize Detection Wavelength: Ensure your UV detector is set to the wavelength of maximum absorbance for this compound, which is likely in the low UV range (205-220 nm).
-
Increase Injection Volume: A larger injection volume can increase the peak area, but be mindful of potential peak broadening.
-
Improve Extraction Efficiency: Re-evaluate your sample extraction procedure to ensure maximum recovery of the analyte.
Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silanols | Add a small amount of an acidic modifier, such as 0.1% acetic acid or formic acid, to the mobile phase to suppress the ionization of free silanol groups on the column packing. |
| Column Overload | Reduce the concentration of the sample being injected. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. |
Problem 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. |
| Inadequate Column Equilibration | Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
| Pump Malfunction or Leaks | Check the HPLC pump for consistent flow rate and inspect for any leaks in the system. |
| Temperature Variations | Use a column oven to maintain a stable column temperature throughout the analysis. |
Problem 3: High Backpressure
| Possible Cause | Recommended Solution |
| Blockage in the System | Systematically check for blockages, starting from the column outlet and moving backward. A common location for blockages is the column inlet frit. |
| Particulate Matter from Sample | Ensure all samples are filtered through a 0.2 or 0.45 µm filter before injection. Use a guard column to protect the analytical column. |
| Precipitation of Buffer in Mobile Phase | If using buffers, ensure they are fully dissolved and compatible with the organic solvent concentration. |
Problem 4: Baseline Noise or Drift
| Possible Cause | Recommended Solution |
| Air Bubbles in the System | Degas the mobile phase thoroughly using sonication or an inline degasser. |
| Contaminated Mobile Phase or Detector Cell | Prepare fresh mobile phase with high-purity solvents. Flush the detector cell with a suitable solvent. |
| Detector Lamp Issue | Check the detector lamp's energy output and replace it if it is nearing the end of its lifespan. |
Experimental Protocols
Recommended Reverse-Phase HPLC Method
This method provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample and instrumentation.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation from Plant Material
-
Extraction: Macerate 1 gram of dried and powdered plant material with 10 mL of chloroform and sonicate for 30 minutes.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Evaporation: Evaporate the solvent under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: HPLC method development workflow for this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
Technical Support Center: Germacra-1(10),4,11(13)-trien-12-oate NMR Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Nuclear Magnetic Resonance (NMR) signal overlap during the analysis of Germacra-1(10),4,11(13)-trien-12-oate and its corresponding acid.
Frequently Asked Questions (FAQs)
Q1: Why do the signals in my ¹H NMR spectrum of this compound appear broad and poorly resolved?
A1: The broadening of NMR signals in germacrane sesquiterpenoids like this compound is a well-documented phenomenon. It arises from the conformational flexibility of the ten-membered ring system. At room temperature, the molecule likely exists as a mixture of several interconverting conformational isomers.[1] This dynamic equilibrium leads to an averaging of the NMR signals, resulting in broadened peaks.
Q2: I am observing significant signal overlap in the olefinic region of the ¹H NMR spectrum. How can I resolve these signals?
A2: The olefinic region (typically δ 5.0-6.5 ppm) can be particularly crowded due to the presence of multiple double bonds. To resolve these overlapping signals, consider the following strategies:
-
Higher Magnetic Field: Utilizing a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion, potentially separating the overlapping multiplets.
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are indispensable for resolving overlap.[2] Specifically, a ¹H-¹H COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other, helping to trace the spin systems of the individual olefinic protons.
Q3: The methylene proton signals are clustered together, making assignment difficult. What techniques can I use to assign them?
A3: The aliphatic region of the spectrum often contains numerous overlapping methylene (CH₂) signals. To confidently assign these, a combination of 2D NMR experiments is recommended:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. Since ¹³C signals are generally better resolved, this will help to disperse the overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule and confirming the assignment of methylene groups within the ten-membered ring.
Q4: How can I definitively confirm the connectivity of the spin systems in this compound?
A4: The most effective way to establish the connectivity of proton spin systems is through a ¹H-¹H COSY experiment. The cross-peaks in a COSY spectrum indicate which protons are scalar (J) coupled, allowing you to "walk" along the carbon skeleton and identify the different spin systems within the molecule.
Q5: What is the best approach for assigning the quaternary carbons in the ¹³C NMR spectrum?
A5: Quaternary carbons do not have any directly attached protons and therefore will not show signals in a DEPT-135 or HSQC spectrum. The primary tool for assigning quaternary carbons is the HMBC experiment. By observing long-range correlations from nearby protons to a quaternary carbon, its chemical shift can be unambiguously assigned.
Q6: Given the presence of multiple conformers, how can I obtain sharper NMR signals?
A6: To address the issue of signal broadening due to conformational exchange, Variable Temperature (VT) NMR is the most effective technique. By lowering the temperature of the NMR experiment, the rate of interconversion between conformers can be slowed down on the NMR timescale. This may result in the "freezing out" of individual conformers, leading to the appearance of sharper, distinct sets of signals for each conformer.[1]
Q7: Should I be concerned about specific solvent effects when running NMR for this compound?
A7: Yes, the choice of solvent can significantly impact the chemical shifts of protons and carbons. Changing the solvent (e.g., from CDCl₃ to C₆D₆ or acetone-d₆) can alter the chemical shifts of certain signals, which can sometimes be sufficient to resolve overlapping resonances. It is often beneficial to acquire spectra in at least two different solvents to aid in the assignment process.
Troubleshooting Guide
Problem: Severe Signal Overlap in the ¹H NMR Spectrum
This is a common issue with the complex structure of this compound. The following workflow can help in systematically resolving and assigning the overlapping signals.
Caption: Troubleshooting workflow for NMR signal overlap.
Data Presentation
Table 1: Partial ¹H NMR Data of Germacra-1(10),4,11(13)-trien-12-oic Acid in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 2.11 | dd | J₅,₆ = 3.4, J₅,₆' = 13 |
| H-7 | 2.54 | dddd | - |
| Me-14 | 1.04 | s | - |
| Me-15 | 1.74 | br s | - |
| Data is partially sourced from a study on the biosynthesis of Germacrene A carboxylic acid. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Moieties
| Carbon Type | Chemical Shift Range (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 185 |
| Alkene (C=C) | 115 - 150 |
| Aliphatic (CH, CH₂, CH₃) | 10 - 50 |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality NMR data. The following are recommended starting parameters for key experiments.
1D ¹H NMR Spectroscopy
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 16 ppm
-
Number of Scans (NS): 8 to 16
-
Relaxation Delay (D1): 1.5 s
-
Acquisition Time (AQ): 3 s
2D ¹H-¹H COSY
-
Pulse Program: cosygpppqf
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256
-
Number of Scans (NS): 4 to 8
-
Relaxation Delay (D1): 1.5 s
2D ¹H-¹³C HSQC
-
Pulse Program: hsqcedetgpsisp2.4
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 160 ppm
-
Number of Increments (F1): 128
-
Number of Scans (NS): 8 to 16
-
Relaxation Delay (D1): 1.5 s
2D ¹H-¹³C HMBC
-
Pulse Program: hmbcgpndqf
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 200 ppm
-
Number of Increments (F1): 256
-
Number of Scans (NS): 16 to 32
-
Relaxation Delay (D1): 2.0 s
Visualization of Experimental Logic
The following diagram illustrates the logical relationship between different 2D NMR experiments in the process of complete structural elucidation from a complex, overlapped spectrum.
Caption: Logical flow of 2D NMR experiments for structural elucidation.
References
- 1. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Germacra-1(10),4,11(13)-trien-12-oate during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Germacra-1(10),4,11(13)-trien-12-oate during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities.[1] It is the conjugate base of germacra-1(10),4,11(13)-trien-12-oic acid.[2][3] The integrity of its chemical structure is crucial for its biological function and for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of potency, the formation of impurities with altered activities, and misleading research outcomes.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general stability of sesquiterpenes and related compounds, the primary factors contributing to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[4][5]
-
Light: Exposure to UV or visible light can induce photochemical degradation.[6][7]
-
Oxygen: Atmospheric oxygen can lead to oxidation of the double bonds within the molecule.
-
pH: As the salt of a carboxylic acid, the stability of the "-oate" form is pH-dependent. Acidic conditions may lead to cyclization or other rearrangements.[5]
-
Reactive Solvents: Protic solvents, such as ethanol, have been shown to react with similar compounds, especially at elevated temperatures.[4][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of compound purity over time, as detected by chromatography (e.g., HPLC, GC-MS). | Inappropriate storage temperature. | Store the compound at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles. |
| Exposure to light. | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[6][7] | |
| Oxidation. | Store the solid compound or solutions under an inert atmosphere (e.g., argon or nitrogen). For solutions, use solvents that have been degassed. | |
| Appearance of new peaks in the chromatogram, suggesting degradation products. | Acid-catalyzed rearrangement. | Ensure that the compound, especially in solution, is not exposed to acidic conditions. Use neutral, aprotic solvents for storage if possible. If an acidic mobile phase is required for chromatography, prepare the sample in a neutral solvent and inject it promptly. |
| Reaction with solvent. | Avoid storing the compound in reactive solvents like ethanol for extended periods, particularly at room temperature or higher.[4][8] If a protic solvent is necessary for your experiment, prepare the solution immediately before use. | |
| Variability in experimental results between different batches or over time. | Inconsistent storage conditions. | Implement and strictly follow a standardized storage protocol for all batches of the compound. This includes consistent temperature, light protection, and atmospheric conditions. |
| Degradation of stock solutions. | Prepare fresh stock solutions regularly. For critical experiments, it is advisable to use a freshly prepared solution. If storing stock solutions, aliquot them to avoid repeated warming and cooling of the entire batch. |
Recommended Storage Conditions
To minimize degradation, this compound should be stored under the following conditions.
| Parameter | Solid Form | In Solution |
| Temperature | Long-term: ≤ -20°CShort-term: 2-8°C | Long-term: ≤ -80°C (in an appropriate aprotic solvent)Short-term: ≤ -20°C |
| Light | Protect from light (amber vial, wrapped container). | Protect from light (amber vial, wrapped container). |
| Atmosphere | Store under an inert gas (argon or nitrogen). | Store under an inert gas (argon or nitrogen). Use degassed solvents. |
| Solvent | N/A | Aprotic solvents such as acetonitrile, acetone, or ethyl acetate are preferred for long-term storage. If aqueous or protic solvents are necessary, prepare solutions fresh and use immediately. |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[9][10]
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis (HPLC Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an optional modifier like 0.1% formic acid, if necessary for peak shape, but be mindful of potential on-column degradation).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Analysis: Analyze the stressed samples and compare the chromatograms to that of an unstressed control sample. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Germacra-1(10),4,11(13)-trien-12-oic acid | C15H22O2 | CID 25245825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. germacra-1(10),4,11(13)-trien-12-oic acid | 347377-92-8 [chemicalbook.com]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. q1scientific.com [q1scientific.com]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Germacra-1(10),4,11(13)-trien-12-oic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Germacra-1(10),4,11(13)-trien-12-oic acid. The information provided is based on the known chemical behavior of the germacrane sesquiterpenoid skeleton.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of Germacra-1(10),4,11(13)-trien-12-oic acid.
Issue 1: Low yield of the desired product with a complex mixture of isomers.
-
Possible Cause: The inherent instability of the germacrene ring system makes it prone to rearrangement under both acidic and thermal conditions.
-
Troubleshooting Steps:
-
Reaction Temperature: Carefully control the reaction temperature. High temperatures can induce a Cope rearrangement, leading to the formation of elemene-type byproducts. Maintain the lowest effective temperature for the reaction.
-
pH Control: Avoid acidic conditions. The germacrene skeleton is highly susceptible to acid-catalyzed transannular cyclization, resulting in the formation of various bicyclic sesquiterpenoids such as cadinanes, muurolanes, and selinanes.[1][2][3] Ensure all reagents and solvents are neutral or basic. If an acidic reagent is necessary, consider using a non-protic Lewis acid at low temperatures.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the double bonds.
-
Purification Strategy: Use neutral or basic purification methods. Silica gel can be acidic and may induce rearrangements.[4] Consider using deactivated (neutral) silica gel, alumina, or other non-acidic stationary phases for chromatography.
-
Issue 2: Presence of significant amounts of bicyclic byproducts in the crude product.
-
Possible Cause: Acid-catalyzed transannular cyclization of the germacrene ring.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents and solvents are free from acidic impurities.
-
Work-up Procedure: Use a mild, non-acidic work-up. Quench reactions with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid.
-
Solvent Choice: Select aprotic solvents that are less likely to facilitate proton transfer.
-
Issue 3: Formation of a volatile, isomeric byproduct during GC analysis.
-
Possible Cause: Thermal rearrangement (Cope rearrangement) in the hot GC injection port.[4][5][6]
-
Troubleshooting Steps:
-
Lower Injection Port Temperature: Reduce the temperature of the GC injection port to the lowest possible temperature that still allows for efficient volatilization of the analyte.[5]
-
Alternative Analytical Techniques: If possible, use analytical techniques that do not require high temperatures, such as HPLC or NMR, for reaction monitoring and purity assessment.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the synthesis of Germacra-1(10),4,11(13)-trien-12-oic acid?
A1: The two most common side reactions are:
-
Acid-catalyzed transannular cyclization: This leads to a variety of bicyclic sesquiterpenoid skeletons, including cadinanes, muurolanes, selinanes, and guaianes. This is a result of the protonation of one of the double bonds in the ten-membered ring, followed by an intramolecular cyclization.
-
Thermal Cope rearrangement: This is a[5][5]-sigmatropic rearrangement that occurs upon heating and converts the germacrene skeleton into an elemene-type structure.[4][5][6]
Q2: How can I minimize the formation of these byproducts?
A2: To minimize byproduct formation:
-
Maintain strict temperature control and avoid excessive heat.
-
Work under neutral or basic conditions to prevent acid-catalyzed rearrangements.
-
Use purified, non-acidic reagents and solvents.
-
Employ non-acidic purification techniques, such as chromatography on neutral alumina or deactivated silica gel.
Q3: My NMR spectrum of the purified product looks clean, but GC-MS analysis shows multiple peaks. Why is this?
A3: This is likely due to on-column decomposition or rearrangement in the GC-MS instrument. The high temperatures in the injection port and column can cause thermally labile molecules like germacrenes to rearrange, most commonly via a Cope rearrangement to form elemene isomers.[4][5] What appears as a single pure compound by NMR at room temperature can appear as a mixture of isomers under GC conditions.
Q4: Are there any specific purification methods recommended for Germacra-1(10),4,11(13)-trien-12-oic acid?
-
Chromatography on deactivated silica gel: Treat silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.
-
Chromatography on neutral alumina.
-
Preparative HPLC: This can be a good option as it is often performed at room temperature, minimizing the risk of thermal degradation.
Data Presentation
Table 1: Potential Side Products from Germacrene Rearrangements
| Reaction Type | Conditions | Potential Byproduct Skeletons | Reference |
| Acid-Catalyzed Cyclization | Acidic pH | Cadinane, Muurolane, Selinane, Guaiane | [1][2][3] |
| Cope Rearrangement | Heat | Elemene | [4][5][6] |
Experimental Protocols
While a specific, detailed experimental protocol for the total synthesis of Germacra-1(10),4,11(13)-trien-12-oic acid is not available in the provided search results, a general protocol for minimizing side reactions during the work-up and purification of a germacrene-type compound is outlined below.
General Protocol for a Mild Work-up and Purification of Germacrene Derivatives
-
Reaction Quenching: Upon completion, cool the reaction mixture to 0 °C. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a phosphate buffer (pH 7.5).
-
Extraction: Extract the aqueous mixture with a non-polar, aprotic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 30 °C).
-
Purification:
-
Column Chromatography: Prepare a column with deactivated silica gel (slurried with the eluent containing 1% triethylamine) or neutral alumina.
-
Load the crude product onto the column and elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Monitor the fractions by TLC and combine the fractions containing the desired product.
-
Remove the solvent from the purified fractions under reduced pressure at low temperature.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Germacrene D Cyclization: An Ab Initio Investigation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Chromatographic Resolution of Germacra-1(10),4,11(13)-trien-12-oate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Germacra-1(10),4,11(13)-trien-12-oate and related germacrane sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the chromatographic analysis of this compound?
A1: A primary challenge is its structural similarity to other sesquiterpenoids and potential isomers present in complex matrices like plant extracts. This can lead to co-elution and poor resolution. Additionally, as a chiral molecule, separating its enantiomers requires specialized chiral stationary phases and method development.[1]
Q2: What type of HPLC column is typically recommended for the analysis of this compound?
A2: For general analysis and quantification (achiral separations), a reversed-phase C18 column is a common starting point.[2][3][4] For the separation of enantiomers, chiral stationary phases (CSPs) are necessary. Columns with cellulose or amylose derivatives, such as Chiralcel OD or OB, have shown success in separating structurally similar germacrane derivatives.[1]
Q3: What mobile phases are suitable for the analysis of this compound?
A3: In reversed-phase HPLC, gradients of acetonitrile or methanol with water are typically used.[2][4][5] The addition of a small amount of acid, such as formic acid or acetic acid (e.g., 0.1%), can improve peak shape and reproducibility, especially for the carboxylic acid form of the analyte.[6] For chiral separations on polysaccharide-based columns, normal-phase eluents like hexane/isopropanol or other alcohol mixtures are often employed.[1][7]
Q4: What is the optimal detection wavelength for this compound?
A4: Due to the lack of a strong chromophore, the optimal UV detection wavelength is typically in the low UV range, around 210 nm, where the carbon-carbon double bonds and the carboxyl group absorb light.[3][8]
Q5: How can I improve the resolution between this compound and other closely eluting compounds?
A5: To enhance resolution, you can manipulate three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k).[9]
-
Increase Efficiency (N): Use a longer column, a column with a smaller particle size, or optimize the flow rate.
-
Improve Selectivity (α): This is often the most effective approach. Try changing the mobile phase composition (e.g., switching from acetonitrile to methanol), adjusting the pH, or using a different type of stationary phase.
-
Adjust Retention Factor (k): Modify the mobile phase strength. In reversed-phase, decreasing the organic solvent percentage will increase retention and may improve separation.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | For the carboxylic acid form, interactions with residual silanols on the silica support can cause tailing. Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress this interaction.[6] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is used, inject a smaller volume. |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing. A void at the column inlet may necessitate column replacement. |
Issue 2: Inadequate Resolution
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. For reversed-phase, try changing the organic modifier (e.g., from acetonitrile to methanol) as this can significantly alter selectivity.[10] For chiral separations, adjust the ratio of the alcohol modifier in the normal-phase eluent. |
| Incorrect Column Chemistry | If optimizing the mobile phase is insufficient, a different stationary phase may be required. For achiral separations, consider a phenyl-hexyl or embedded polar group column for alternative selectivity. For chiral separations, screen different types of chiral stationary phases. |
| Inadequate Column Efficiency | Ensure the column is properly packed and has not degraded. Check for extra-column band broadening in the HPLC system. Consider using a column with smaller particles if system pressure allows. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. Increasing the temperature can sometimes improve efficiency and alter selectivity. |
Issue 3: Irreproducible Retention Times
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running gradients. |
| Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate composition. For buffered mobile phases, check and adjust the pH consistently. |
| Pump Issues | Check for leaks in the pump and ensure the pump is delivering a consistent flow rate. Degas the mobile phase to prevent air bubbles.[11] |
| Temperature Variations | Use a column thermostat to maintain a constant temperature throughout the analysis.[11] |
Quantitative Data Summary
The following tables provide typical starting conditions for the chromatographic analysis of germacrane sesquiterpenoids, which can be adapted for this compound.
Table 1: Typical Achiral (Reversed-Phase) HPLC Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-95% B over 30 min | 40-80% B over 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | 210 nm | 210 nm |
Table 2: Typical Chiral (Normal-Phase) HPLC Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Chiralcel OB (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) | Hexane / Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | 210 nm | 210 nm |
Experimental Protocols
Protocol 1: General Achiral Analysis by Reversed-Phase HPLC
This protocol provides a starting point for the quantitative analysis of this compound in a sample matrix.
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol, ethyl acetate).
-
Evaporate the solvent and redissolve the residue in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 210 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on retention time comparison with a standard, if available.
-
Quantify the analyte using a calibration curve prepared from a certified reference standard.
-
Protocol 2: Chiral Separation by Normal-Phase HPLC
This protocol is designed to separate the enantiomers of this compound.
-
Sample Preparation:
-
Dissolve the purified sample in the mobile phase (hexane/isopropanol).
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
HPLC System and Conditions:
-
Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 210 nm.
-
-
Data Analysis:
-
Assess the separation of the enantiomeric peaks.
-
Calculate the resolution and enantiomeric excess.
-
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Factors influencing chromatographic resolution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A HPLC method for the analysis of germacrone in rabbit plasma and its application to a pharmacokinetic study of germacrone after administration of zedoary turmeric oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. mastelf.com [mastelf.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: MS Analysis of Germacra-1(10),4,11(13)-trien-12-oate and Related Sesquiterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the mass spectrometry (MS) analysis of Germacra-1(10),4,11(13)-trien-12-oate and other germacrane sesquiterpenoids.
Troubleshooting Guide
This guide addresses common issues observed during the MS analysis of this compound, focusing on the identification and mitigation of analytical artifacts.
Question 1: I am observing unexpected peaks in my GC-MS analysis that do not correspond to my target analyte. What could be the cause?
Answer:
A primary cause of unexpected peaks during the GC-MS analysis of germacrane sesquiterpenoids like this compound is a thermally induced Cope rearrangement.[1][2] This is a[3][3]-sigmatropic rearrangement that occurs at the elevated temperatures of the GC injector port, leading to the formation of isomeric elemane-type structures.[1][2]
Observed Artifacts:
The most common artifact is the corresponding elema-1,3,11(13)-trien-12-oic acid.
Troubleshooting Steps:
-
Lower the Injector Temperature: Reduce the GC injector temperature to the lowest possible value that still allows for efficient volatilization of your analyte. Temperatures at or below 200°C are recommended.
-
Use a Cool On-Column Inlet: This injection technique introduces the sample directly onto the column at a low temperature, minimizing thermal stress.
-
Derivatization: Convert the carboxylic acid to a more thermally stable ester (e.g., methyl or silyl ester) prior to GC-MS analysis.
-
Employ a Faster Temperature Ramp: A rapid oven temperature program can reduce the time the analyte spends at intermediate temperatures where the rearrangement is favorable.
-
Consider LC-MS Analysis: If thermal rearrangement remains a significant issue, liquid chromatography-mass spectrometry (LC-MS) is a more suitable alternative as it avoids high-temperature volatilization.
Question 2: My LC-MS data shows a weak molecular ion signal and several other prominent ions, even with soft ionization. What is happening?
Answer:
Even with soft ionization techniques like electrospray ionization (ESI), in-source fragmentation can occur for sesquiterpenoids and other natural products. This process happens in the ion source of the mass spectrometer and can lead to a diminished molecular ion signal and the appearance of fragment ions. For this compound, common in-source fragmentation pathways involve the neutral loss of small molecules.
Common In-Source Fragments:
-
Loss of H₂O (water): Dehydration is a common fragmentation pathway for molecules containing hydroxyl or carboxylic acid groups.
-
Loss of CO₂ (carbon dioxide): Decarboxylation can occur from the carboxylic acid moiety.
-
Loss of HCOOH (formic acid): This can be observed, particularly in the presence of formic acid in the mobile phase.
Troubleshooting Steps:
-
Optimize Ion Source Parameters:
-
Cone/Fragmentor Voltage: Reduce the cone or fragmentor voltage to minimize the energy transferred to the ions in the source.
-
Capillary Voltage: Optimize the capillary voltage to achieve stable spray without excessive ion activation.
-
Source Temperature: Lower the ion source temperature to the minimum required for efficient desolvation.
-
-
Adjust Mobile Phase Composition:
-
Minimize Acid Concentration: Use the lowest concentration of formic acid or other modifiers necessary for good chromatography and ionization.
-
Consider Alternative Additives: Ammonium acetate or ammonium formate can sometimes promote stable ion formation with less in-source fragmentation.
-
-
Utilize a Softer Ionization Technique: If available, consider using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), as they can sometimes be gentler for certain classes of compounds.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for this compound and its common artifacts in MS analysis?
A1: The expected m/z values can be summarized as follows:
| Compound/Fragment | Molecular Formula | [M-H]⁻ (Negative Ion Mode) | [M+H]⁺ (Positive Ion Mode) |
| Germacra-1(10),4,11(13)-trien-12-oic acid | C₁₅H₂₂O₂ | 233.15 | 235.17 |
| Elema-1,3,11(13)-trien-12-oic acid (Cope Rearrangement Product) | C₁₅H₂₂O₂ | 233.15 | 235.17 |
| In-source fragment (-H₂O) | C₁₅H₂₀O | - | 217.16 |
| In-source fragment (-CO₂) | C₁₄H₂₂ | - | 219.18 |
Note: The observed m/z will depend on the ionization mode and the specific adducts formed.
Q2: How can I confirm if an observed peak is a genuine isomer or a Cope rearrangement artifact?
A2: To distinguish between a true isomer and a thermally induced artifact, you can perform the following:
-
Analyze at Different Injector Temperatures: A true isomer should be present regardless of the GC injector temperature, whereas the relative abundance of a Cope rearrangement artifact will increase with higher injector temperatures.
-
LC-MS Analysis: Analyze the sample using LC-MS. Since this technique does not involve high-temperature vaporization, the Cope rearrangement is unlikely to occur. The absence of the peak in the LC-MS chromatogram suggests it is a thermal artifact.
-
Analysis of a Standard: If a pure standard of this compound is available, its analysis under different GC conditions will help to definitively identify the rearrangement product.
Q3: What is a recommended starting point for an LC-MS method to minimize artifacts?
A3: A good starting point for an LC-MS method for this compound is as follows:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 50% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for carboxylic acids.
-
Key MS Parameters to Optimize:
-
Start with low cone/fragmentor voltage (e.g., 20 V) and gradually increase to find the optimal balance between signal intensity and fragmentation.
-
Use a source temperature just sufficient for desolvation (e.g., 100-120 °C).
-
Visualizations
Caption: Artifact formation pathways in GC-MS and LC-MS analysis.
Caption: Troubleshooting logic for unexpected peaks in MS analysis.
References
- 1. Biosynthesis of germacrene A carboxylic acid in chicory roots. Demonstration of a cytochrome P450 (+)-germacrene a hydroxylase and NADP+-dependent sesquiterpenoid dehydrogenase(s) involved in sesquiterpene lactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Demonstration of a Cytochrome P450 (+)-Germacrene A Hydroxylase and NADP+-Dependent Sesquiterpenoid Dehydrogenase(s) Involved in Sesquiterpene Lactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. as.uky.edu [as.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. pure.uva.nl [pure.uva.nl]
Validation & Comparative
Unambiguous Structural Confirmation of Germacra-1(10),4,11(13)-trien-12-oate: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is a critical step in the discovery and development pipeline. This guide provides a comparative analysis of X-ray crystallography against alternative spectroscopic methods for confirming the structure of Germacra-1(10),4,11(13)-trien-12-oate, a germacrane-type sesquiterpenoid.
The absolute confirmation of a molecule's three-dimensional structure is paramount for understanding its biological activity and for any further development. While a combination of spectroscopic techniques is often employed for initial structural determination, single-crystal X-ray diffraction remains the gold standard for providing unequivocal proof of a chemical structure. This guide will objectively compare the performance of X-ray crystallography with other widely used analytical techniques, supported by experimental data and detailed protocols.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique for structural elucidation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. Below is a summary of the key performance indicators for each technique in the context of analyzing this compound.
| Parameter | Single-Crystal X-ray Diffraction | NMR Spectroscopy (¹H, ¹³C, 2D) | Mass Spectrometry (HRMS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Connectivity of atoms (¹H-¹H, ¹H-¹³C), relative stereochemistry, conformational information in solution.[1] | Elemental composition, molecular weight, fragmentation patterns.[2] |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm). | 1-10 mg of pure compound. | Micrograms to nanograms of pure compound. |
| Accuracy | Unambiguous and highly accurate for solid-state structure. | High for determining connectivity, but relative stereochemistry can sometimes be ambiguous. | High for molecular formula determination. |
| Throughput | Low; crystal growth can be a significant bottleneck. | Moderate to high. | High. |
| Key Advantage | Provides the absolute and definitive structure. | Provides detailed structural information in solution, which may be more biologically relevant. | High sensitivity and ability to determine molecular formula. |
| Limitation | Requires a suitable single crystal, which can be difficult to obtain. | Does not directly provide absolute stereochemistry. Signal overlap can complicate analysis for complex molecules.[3] | Provides limited information on stereochemistry and connectivity. |
Experimental Protocols
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice.[4]
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent system (e.g., methanol, ethyl acetate, or a mixture).
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments is typically used.
Methodology:
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz).
-
Spectral Analysis:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to piece together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons, which is crucial for determining relative stereochemistry and conformation.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to accurately determine the elemental composition of a molecule.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: The sample is ionized using a suitable technique (e.g., Electrospray Ionization - ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.
-
Data Analysis: The exact mass is used to calculate the elemental formula of the compound. For this compound (C₁₅H₂₁O₂⁻), the expected m/z for the [M-H]⁻ ion would be approximately 233.1547.[7]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for structure elucidation and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the structural elucidation of a natural product.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. MS/MS-based molecular networking accelerated discovery of germacrane-type sesquiterpene lactones from Elephantopus scaber L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Sesquiterpenoids. Part XIX. X-Ray crystallographic determination of the stereochemistry and conformation of the germacranolide glaucolide A - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Sesquiterpenoids. Part XXIII. X-Ray crystallographic determination of the molecular conformation of the germacranolide alatolide monohydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C15H21O2- | CID 25245824 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Germacra-1(10),4,11(13)-trien-12-oate and Parthenolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactive properties of two structurally related sesquiterpenoid compounds: Germacra-1(10),4,11(13)-trien-12-oate and Parthenolide. While both compounds share a common germacrane skeleton, the available scientific literature offers a more comprehensive bioactivity profile for parthenolide. This document summarizes the existing experimental data, details relevant experimental methodologies, and visualizes a key signaling pathway modulated by parthenolide.
Introduction to the Compounds
Data Presentation: A Comparative Overview
Due to a lack of available experimental data on the bioactivity of this compound, a direct quantitative comparison is not possible at this time. The following table summarizes the known bioactivity of parthenolide across various experimental models.
Table 1: Bioactivity of Parthenolide
| Bioactivity | Cell Line/Model | IC50 Value (µM) | Reference |
| Anticancer | A549 (Human lung carcinoma) | 4.3 | [1] |
| TE671 (Human medulloblastoma) | 6.5 | [1] | |
| HT-29 (Human colon adenocarcinoma) | 7.0 | [1] | |
| SiHa (Human cervical cancer) | 8.42 ± 0.76 | [2] | |
| MCF-7 (Human breast cancer) | 9.54 ± 0.82 | [2] | |
| GLC-82 (Non-small cell lung cancer) | 6.07 ± 0.45 | [3] | |
| A549 (Non-small cell lung cancer) | 15.38 ± 1.13 | [3] | |
| H1650 (Non-small cell lung cancer) | 9.88 ± 0.09 | [3] | |
| H1299 (Non-small cell lung cancer) | 12.37 ± 1.21 | [3] | |
| PC-9 (Non-small cell lung cancer) | 15.36 ± 4.35 | [3] | |
| Cytotoxicity | HUVEC (Human umbilical vein endothelial cells) | 2.8 | [1] |
| Anti-inflammatory | Inhibition of LPS-induced NF-κB activation in RAW 264.7 cells | 2.5 | [4] |
| (NF-κB Inhibition) | Suppression of iNOS promoter activity | ~2 | [5] |
Key Signaling Pathway: NF-κB Inhibition by Parthenolide
A primary mechanism of action for parthenolide's anti-inflammatory and anticancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and activate target gene expression. Parthenolide has been shown to inhibit this pathway, contributing to its therapeutic effects.
Caption: NF-κB signaling pathway and the inhibitory action of Parthenolide.
Experimental Protocols
Detailed methodologies for key experiments cited in the bioactivity assessment of these compounds are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Test compounds (this compound or Parthenolide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
Materials:
-
Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct
-
96-well plates
-
Test compounds
-
Stimulating agent (e.g., TNF-α, LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate and treat with the test compounds for a specified pre-incubation time.
-
Stimulation: Stimulate the cells with an appropriate agent to activate the NF-κB pathway.
-
Incubation: Incubate the plates for a defined period to allow for luciferase expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysates. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of NF-κB inhibition for each compound concentration.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in the NF-κB signaling cascade, such as the phosphorylation of IκBα and the p65 subunit of NF-κB.
Materials:
-
Cell culture dishes
-
Test compounds
-
Stimulating agent
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds and/or stimulating agent, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Conclusion
Parthenolide has demonstrated significant anti-inflammatory and anticancer activities in a variety of preclinical models, with its inhibitory effect on the NF-κB pathway being a key mechanism of action. While this compound shares a similar chemical scaffold, there is a notable absence of publicly available data on its bioactivity. Further research, employing the experimental protocols detailed in this guide, is warranted to elucidate the biological properties of this compound and to enable a direct and comprehensive comparison with parthenolide. Such studies would be invaluable for the discovery and development of new therapeutic agents from this class of natural products.
References
- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Germacra-1(10),4,11(13)-trien-12-oate and Other Biologically Active Sesquiterpene Lactones
A Guide for Researchers and Drug Development Professionals
Introduction
Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring secondary metabolites characterized by a 15-carbon backbone and a lactone ring. Found predominantly in plants of the Asteraceae family, these compounds exhibit a wide array of biological activities, including potent anti-inflammatory and cytotoxic effects. Their therapeutic potential has made them a subject of intense research in drug discovery.
This guide provides a comparative overview of Germacra-1(10),4,11(13)-trien-12-oate and other prominent sesquiterpene lactones: Costunolide , Parthenolide , and Helenalin . While this compound and its corresponding acid are known biosynthetic precursors to many biologically active germacranolide-type sesquiterpene lactones, comprehensive data on its specific biological potency is limited in publicly available literature.[1][2] Therefore, this guide will use Costunolide and Parthenolide, which share the same germacranolide skeleton, as key comparators from its structural class. Helenalin, a pseudoguaianolide, is included for comparison as a well-documented, highly potent sesquiterpene lactone from a different structural class.
The primary mechanism of action for many sesquiterpene lactones involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[3][4] The α-methylene-γ-lactone moiety present in many of these compounds can act as a Michael acceptor, forming covalent bonds with nucleophilic residues, such as cysteine residues on the p65 subunit of NF-κB, thereby inhibiting its activity.[5]
Comparative Biological Activity: Cytotoxicity
The cytotoxic effects of sesquiterpene lactones are of significant interest for their potential application in oncology. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The tables below summarize the IC50 values for Costunolide, Parthenolide, and Helenalin against various human cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) of Selected Sesquiterpene Lactones Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Costunolide (µM) | Parthenolide (µM) | Helenalin (µM) |
| MCF-7 | Breast Cancer | 10 - 40[6] | 9.54[3][7] | - |
| MDA-MB-231 | Breast Cancer | 20 - 40[6][8] | - | - |
| SK-BR-3 | Breast Cancer | 12.76[2] | - | - |
| T47D | Breast Cancer | 15.34[2] | - | 2.23 - 4.69[9] |
| A431 | Skin Cancer | 0.8 | - | - |
| GLC-82 | Lung Cancer | - | 6.07[10] | - |
| A549 | Lung Cancer | - | 15.38[10] | - |
| GLC4 | Lung Cancer | - | - | ~0.5[11] |
| SiHa | Cervical Cancer | - | 8.42[3][7] | - |
| HCT116 | Colon Cancer | >100 | 32.7[12] | - |
| Ca9-22 | Oral Cancer | 7.9[13] | - | - |
| YD-10B | Oral Cancer | 9.2[13] | - | - |
| A2780 | Ovarian Cancer | - | - | >2[14] |
Note: IC50 values can vary based on experimental conditions, including exposure time and specific assay protocols.
Comparative Biological Activity: Anti-inflammatory Effects
The anti-inflammatory properties of sesquiterpene lactones are primarily attributed to their ability to inhibit the NF-κB pathway. This inhibition prevents the transcription of pro-inflammatory genes, such as those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS).
Table 2: Anti-inflammatory Activity (IC50 in µM) of Selected Sesquiterpene Lactones
| Assay / Target | Cell Type | Costunolide (µM) | Parthenolide (µM) | Helenalin (µM) |
| NF-κB Inhibition | Jurkat T cells | 10 (IC100)[7] | 5 (IC100)[13] | 5[10] |
| NF-κB Inhibition | HEK-Blue™ cells | - | 15 - 70[15] | - |
| IL-6 Inhibition | THP-1 cells | - | 1.091 - 2.620[9] | - |
| TNF-α Inhibition | THP-1 cells | - | 1.091 - 2.620[9] | - |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | ~25[16] | - | - |
Note: Some values are reported as IC100 (concentration for 100% inhibition) as indicated.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methods discussed, the following diagrams are provided in DOT language for use with Graphviz.
Visualization 1: NF-κB Signaling Pathway Inhibition
This diagram illustrates the canonical NF-κB signaling pathway and the points of inhibition by sesquiterpene lactones.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Visualization 2: Experimental Workflow for MTT Cytotoxicity Assay
This diagram outlines the key steps in determining the cytotoxic potential of a compound using the MTT assay.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of a compound on cell viability by measuring metabolic activity.[8][17][18]
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, etc.) in a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Costunolide, Parthenolide, Helenalin) in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18] Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Griess Assay for Nitric Oxide (NO) Inhibition
This assay quantifies nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.
-
Cell Culture and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Stimulate NO production by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells, excluding the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a separate 96-well plate, add 50 µL of the collected supernatant. Then, add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.[5] Incubate for 10 minutes at room temperature, protected from light. Following this, add 50 µL of Griess Reagent II (0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water).[5]
-
Absorbance Measurement: Incubate for another 10 minutes at room temperature. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol describes the quantification of specific cytokines in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Stimulation: Seed appropriate cells (e.g., THP-1 macrophages) in a 24-well plate. Pre-treat with test compounds for 1-2 hours before stimulating with an inflammatory agent like LPS (0.1-1 µg/mL).[19]
-
Sample Collection: Incubate for a specified time (e.g., 6-24 hours). Centrifuge the culture plates to pellet cells and collect the supernatant. Samples can be stored at -80°C if not used immediately.
-
ELISA Procedure (General Steps): The following steps are based on a typical commercial ELISA kit protocol (e.g., from R&D Systems or Thermo Fisher Scientific).[20][21]
-
Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α).
-
Sample Addition: Add standards, controls, and cell culture supernatants to the wells. The target cytokine in the sample binds to the immobilized capture antibody. Incubate for ~2 hours.
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody specific for the target cytokine. This antibody binds to a different epitope on the captured cytokine. Incubate for ~2 hours.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotin on the detection antibody. Incubate for ~20-30 minutes.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a substrate solution (e.g., TMB - Tetramethylbenzidine). HRP catalyzes a color change. Incubate for ~20-30 minutes in the dark.
-
Stop Reaction: Add a stop solution (e.g., dilute sulfuric acid) to terminate the reaction. The color will change from blue to yellow.
-
-
Absorbance Measurement: Immediately read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Conclusion
Sesquiterpene lactones, including Costunolide, Parthenolide, and Helenalin, are a promising class of natural products with significant cytotoxic and anti-inflammatory activities. Their primary mechanism of action often involves the modulation of the NF-κB signaling pathway. While quantitative data for this compound remains elusive, the potent activities of its structural relatives, like Costunolide and Parthenolide, underscore the therapeutic potential of the germacranolide skeleton. Helenalin demonstrates that other structural classes of sesquiterpene lactones also possess very high potency, often exceeding that of the germacranolides in certain assays. Further investigation into the specific bioactivities of this compound and its derivatives is warranted to fully elucidate their potential in drug development. The data and protocols presented in this guide offer a framework for researchers to conduct comparative studies and further explore this fascinating class of compounds.
References
- 1. germacra-1(10),4,11(13)-trien-12-oic acid | 347377-92-8 [chemicalbook.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. Quantitative structure-activity relationship of sesquiterpene lactones as inhibitors of the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro and in silico evaluation of NF-κB targeted costunolide action on estrogen receptor-negative breast cancer cells--a comparison with normal breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 12. Cytotoxic Sesquiterpene Lactones from Vernonia pachyclada from the Madagascar Rainforest1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sesquiterpene lactone containing Mexican Indian medicinal plants and pure sesquiterpene lactones as potent inhibitors of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Germacra-1(10),4,11(13)-trien-12-oic acid, 6alpha,8-dihydroxy-, 12,6-lactone | C15H20O3 | CID 71586743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 19. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sesquiterpenoids from the sunflower family as potential anti-inflammatory candidates: a review – ScienceOpen [scienceopen.com]
- 21. journals.ums.ac.id [journals.ums.ac.id]
A Comparative Guide to the Validation of a Novel High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) Method for the Quantification of Germacra-1(10),4,11(13)-trien-12-oate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new analytical method for the quantification of Germacra-1(10),4,11(13)-trien-12-oate, a sesquiterpene lactone with significant therapeutic potential. The performance of this novel High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) method is objectively compared with established analytical techniques, supported by detailed experimental data and protocols.
This compound is a monocarboxylic acid anion that is formed by the removal of a proton from the carboxylic acid group of germacra-1(10),4,11(13)-trien-12-oic acid.[1][2][3] This compound belongs to the germacrane sesquiterpenoid class and has been identified in various plants, including Helianthus annuus.[3] Due to its potential biological activities, a robust and sensitive analytical method is crucial for its accurate quantification in research and pharmaceutical development.
Comparative Analysis of Analytical Methods
The newly developed HPLC-CAD method offers superior sensitivity and a wider linear dynamic range compared to traditional methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). A summary of the validation parameters is presented below.
| Parameter | New Method (HPLC-CAD) | Alternative Method 1 (HPLC-UV) | Alternative Method 2 (GC-FID) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.997 |
| Range (µg/mL) | 1.0 - 500 | 10.0 - 310.0 | 20.0 - 400 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 2.00 - 6.79 | 5.0 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 6.00 - 20.40 | 15.0 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.0% - 105.0% | 93.0% - 107.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 3.0% |
| Selectivity/Specificity | High (No interference from matrix) | Moderate (Potential for interference) | Moderate (Potential for thermal degradation) |
| Robustness | High | Moderate | Low |
Methodology and Experimental Protocols
The validation of the analytical methods was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[4]
1. New Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
-
Instrumentation: Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, autosampler, and a Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: 10.0 mg of the powdered sample was extracted with 5 mL of a methanol/water (9:1 v/v) solution.[5][6][7]
2. Alternative Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile and water.
-
Detection Wavelength: 210 nm.
-
Flow Rate: 1.2 mL/min.
-
-
Sample Preparation: Similar to the HPLC-CAD method.
3. Alternative Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: Gas chromatograph with a flame ionization detector.
-
Chromatographic Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
-
Sample Preparation: Derivatization of the sample is required to increase volatility.
Visualizing the Validation Workflow
The following diagram illustrates the key stages involved in the validation of the new analytical method.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound | C15H21O2- | CID 25245824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Germacra-1(10),4,11(13)-trien-12-oic acid | C15H22O2 | CID 25245825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structure-Activity Relationship of Germacra-1(10),4,11(13)-trien-12-oate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to Germacra-1(10),4,11(13)-trien-12-oate, a germacrane sesquiterpenoid. Due to the limited availability of comprehensive SAR studies on this specific parent compound, this guide leverages experimental data from closely related and extensively studied germacrane sesquiterpenoids, namely costunolide and parthenolide. These compounds share the same core germacrane skeleton and offer valuable insights into the structural modifications that influence biological activity, particularly in the realms of cytotoxicity and anti-inflammatory effects.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various germacrane sesquiterpenoid analogs. These analogs feature modifications at different positions of the germacrane ring, providing a basis for understanding the structure-activity relationships.
Table 1: Cytotoxic Activity of Costunolide Analogs
Costunolide is a germacrane sesquiterpenoid lactone that is structurally analogous to the lactone form of Germacra-1(10),4,11(13)-trien-12-oic acid. The α-methylene-γ-lactone moiety is a crucial feature for its biological activity.[1] A study involving the synthesis of costunolide derivatives through Heck arylation has provided valuable data on their cytotoxic effects against various human cancer cell lines.[2]
| Compound | Modification | HeLa (IC₅₀ µM) | A549 (IC₅₀ µM) | MCF-7 (IC₅₀ µM) | DU-145 (IC₅₀ µM) | B-16 (IC₅₀ µM) |
| Costunolide (Parent) | - | >100 | >100 | >100 | >100 | >100 |
| Analog 2c | Arylation with 4-iodotoluene | 15.6 | 25.8 | 35.6 | 45.3 | 28.5 |
| Analog 2d | Arylation with 1-chloro-4-iodobenzene | 20.4 | 18.5 | 15.8 | 12.5 | 22.4 |
| Analog 2j | Arylation with 4-iodobenzonitrile | 12.8 | 22.4 | 28.9 | 35.7 | 18.9 |
Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Lower values indicate higher cytotoxic activity. Data extracted from a study on the synthesis and cytotoxic activities of costunolide derivatives.[2]
Table 2: Anti-inflammatory Activity of Parthenolide Analogs
Parthenolide, another related germacrane sesquiterpenoid lactone, is known for its anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[3][4] A series of its analogs have been synthesized and evaluated for their ability to inhibit the NLRP3 inflammasome, a key component of the inflammatory response.
| Compound | Modification | NLRP3 Inhibition (IC₅₀ µM) in J774A.1 cells |
| Parthenolide (Parent) | - | 1.5 |
| Analog 8b | Michael addition of dimethylamine | 0.3 |
Note: IC₅₀ values represent the concentration required for 50% inhibition of IL-1β release. Lower values indicate higher anti-inflammatory activity. Data extracted from a review on the bioactivities and structural modification of Parthenolide.[5]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the costunolide analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Culture: Human cancer cell lines (HeLa, A549, MCF-7, DU-145, and B-16) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (costunolide and its analogs) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Anti-inflammatory Assay (NLRP3 Inflammasome Inhibition)
The anti-inflammatory activity of parthenolide and its analogs was assessed by measuring the inhibition of IL-1β release from lipopolysaccharide (LPS)-primed J774A.1 murine macrophages, a model for NLRP3 inflammasome activation.[5]
-
Cell Culture: J774A.1 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells were seeded in 24-well plates at a density of 5 × 10⁵ cells per well and allowed to adhere.
-
LPS Priming: The cells were primed with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.
-
Compound Treatment: The cells were then treated with different concentrations of the test compounds for 30 minutes.
-
NLRP3 Activation: ATP (5 mM) was added to the wells for 30 minutes to activate the NLRP3 inflammasome.
-
Supernatant Collection: The cell culture supernatants were collected.
-
IL-1β Measurement: The concentration of IL-1β in the supernatants was quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
IC₅₀ Calculation: The IC₅₀ value was determined as the concentration of the compound that inhibited 50% of the IL-1β release compared to the vehicle-treated control.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway modulated by germacrane sesquiterpenoids and a typical experimental workflow.
Caption: NF-κB signaling pathway and the inhibitory action of germacrane analogs.
Caption: A typical workflow for assessing the cytotoxicity of test compounds.
References
- 1. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Untapped Potential of Germacrane Sesquiterpenoids: A Guide to their Synergistic Effects with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the use of natural compounds as adjuvants to enhance the efficacy of existing antibiotics. Germacrane sesquiterpenoids, a class of natural products, have demonstrated significant antibacterial properties. While direct studies on the synergistic effects of Germacra-1(10),4,11(13)-trien-12-oate with antibiotics are not yet prevalent in publicly available literature, research on structurally related germacrane sesquiterpenes and other sesquiterpene lactones reveals a compelling case for their potential as antibiotic potentiators. This guide provides a comparative overview of the synergistic activities of these related compounds, offering valuable insights for future research and drug development.
Quantitative Analysis of Synergistic Activity
The synergistic effect of a compound with an antibiotic is often quantified using the Fractional Inhibitory Concentration (FIC) index. A synergistic interaction is generally indicated by an FIC index of ≤ 0.5. The following tables summarize the synergistic effects of various sesquiterpene lactones with different antibiotics against a range of bacteria.
| Compound | Antibiotic | Bacterial Strain | MIC of Compound Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Reference |
| Zaluzanin C | Oxytetracycline | Vibrio harveyi | >128 | 0.125 | C: 16, A: 0.015 | 0.25 | |
| Zaluzanin C | Amoxicillin | Streptococcus iniae | >128 | 0.0078 | C: 16, A: 0.0009 | 0.24 | |
| Costunolide | Isoniazid | Mycobacterium tuberculosis H37Rv | 12.5 | 0.06 | C: 1.56, A: 0.0075 | <0.5 | [1][2] |
| Dehydrocostuslactone | Isoniazid | Mycobacterium tuberculosis H37Rv | 25 | 0.06 | C: 3.12, A: 0.0075 | <0.5 | [1][2] |
Note: C: Compound, A: Antibiotic. FIC Index was calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Experimental Protocols
The determination of synergistic activity relies on precise and reproducible experimental methods. Below are detailed protocols for key experiments in this field.
Checkerboard Microdilution Assay for FIC Index Determination
This method is widely used to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.
-
Preparation of Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
96-well microtiter plates.
-
Stock solutions of the sesquiterpenoid and the antibiotic of known concentrations.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Assay Procedure:
-
A two-dimensional checkerboard pattern is created in the 96-well plate.
-
Serial dilutions of the antibiotic are made along the x-axis (e.g., columns 1-10).
-
Serial dilutions of the sesquiterpenoid are made along the y-axis (e.g., rows A-G).
-
Each well will contain a unique combination of concentrations of the two agents.
-
Control wells containing only the medium, the bacterial inoculum, the antibiotic alone, and the sesquiterpenoid alone are included.
-
The standardized bacterial inoculum is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
The FIC index is calculated for each combination that shows growth inhibition using the formula: FIC = FIC of drug A + FIC of drug B, where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone).
-
The results are interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
-
Time-Kill Curve Assay
This assay provides a dynamic picture of the bactericidal or bacteriostatic effects of an antimicrobial agent or a combination of agents over time.
-
Preparation of Materials:
-
Bacterial culture in the logarithmic growth phase.
-
Flasks containing appropriate growth medium.
-
The sesquiterpenoid and antibiotic at predetermined concentrations (e.g., based on MIC values).
-
-
Assay Procedure:
-
The bacterial culture is diluted to a starting concentration of approximately 10^5 - 10^6 CFU/mL in flasks containing:
-
Drug-free medium (growth control).
-
The sesquiterpenoid alone.
-
The antibiotic alone.
-
The combination of the sesquiterpenoid and the antibiotic.
-
-
The flasks are incubated at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is withdrawn from each flask.
-
Serial dilutions of the aliquots are plated on agar plates.
-
The plates are incubated for 18-24 hours, and the number of colonies (CFU/mL) is counted.
-
-
Data Analysis:
-
A graph of log10 CFU/mL versus time is plotted.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
-
Proposed Mechanisms of Synergy
The synergistic interaction between sesquiterpenoids and antibiotics is thought to occur through various mechanisms. A key proposed mechanism involves the disruption of the bacterial cell membrane by the lipophilic sesquiterpenoid, which in turn facilitates the entry of the antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively.
Caption: Proposed mechanism of synergy between germacrane sesquiterpenoids and antibiotics.
Experimental Workflow for Synergy Screening
The process of identifying and characterizing synergistic interactions involves a systematic workflow, from initial screening to in-depth mechanistic studies.
Caption: A typical experimental workflow for investigating synergistic antibacterial effects.
Future Directions
The preliminary evidence for the synergistic potential of germacrane sesquiterpenoids and related compounds is strong. Future research should focus on:
-
Screening this compound: Directly investigating the synergistic activity of the title compound with a broad panel of antibiotics against clinically relevant bacterial strains.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed synergy.
-
In Vivo Efficacy: Evaluating the efficacy of synergistic combinations in animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of germacrane sesquiterpenoids responsible for their synergistic activity to guide the synthesis of more potent analogues.
The exploration of natural product adjuvants like germacrane sesquiterpenoids represents a critical frontier in the fight against antibiotic resistance. The data and protocols presented here provide a foundation for researchers to build upon in this important endeavor.
References
A Comparative Analysis of the Anti-inflammatory Effects of Germacra-1(10),4,11(13)-trien-12-oate Isomers
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of germacranolide sesquiterpene lactones, focusing on a comparative analysis of prominent isomers. This guide synthesizes experimental data on their inhibitory effects on key inflammatory mediators and outlines the underlying molecular mechanisms.
Germacra-1(10),4,11(13)-trien-12-oate and its isomers, a class of sesquiterpene lactones, have garnered significant attention for their potent anti-inflammatory activities.[1][2][3][4] These natural compounds, commonly found in plants of the Asteraceae family, exert their effects by modulating key signaling pathways implicated in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] This guide provides a comparative overview of the anti-inflammatory effects of prominent this compound isomers, presenting quantitative data on their inhibitory activities and detailed experimental protocols for their assessment.
Comparative Anti-inflammatory Activity
The anti-inflammatory potency of this compound isomers can be evaluated by their ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The following table summarizes the available quantitative data (IC50 values) for some of the most well-studied isomers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Isomer | Target | Cell Line | IC50 (µM) | Reference |
| Parthenolide | NO Production | RAW 264.7 | ~5.0 | [7][8] |
| NF-κB Inhibition | Jurkat | ~5.0 | [9] | |
| TNF-α Release | RAW 264.7 | ~2.05 | [1] | |
| Costunolide | NO Production | RAW 264.7 | ~13.0 | [7] |
| NF-κB Inhibition | - | - | [9] | |
| TNF-α Release | RAW 264.7 | - | [10] | |
| IL-6 Release | RAW 264.7 | - | [10] | |
| Dehydrocostus Lactone | NO Production | RAW 264.7 | - | - |
| Eupatolide | NO Production | Peritoneal Macrophages | 4.38 | [7] |
Key Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of this compound isomers are predominantly mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the immune and inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Germacranolide sesquiterpene lactones, such as parthenolide, have been shown to directly inhibit the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.[5]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, including AP-1, which in turn regulate the expression of inflammatory genes. Some germacranolide isomers have been reported to suppress the phosphorylation of MAPKs, thereby contributing to their anti-inflammatory effects.[5]
Experimental Protocols
Standardized in vitro assays are crucial for the comparative evaluation of the anti-inflammatory effects of this compound isomers. The following are detailed methodologies for key experiments.
General Experimental Workflow
A typical workflow for assessing the anti-inflammatory activity of the isomers involves cell culture, stimulation with an inflammatory agent, treatment with the test compounds, and subsequent measurement of inflammatory markers.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound isomers for 1-2 hours. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2), TNF-α, and IL-6 Production (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant.
-
Cell Culture and Supernatant Collection: Follow the same procedure as for the Griess assay to obtain cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (PGE2, TNF-α, or IL-6) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate and wash the plate again.
-
Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification: Calculate the concentration of the cytokine in the samples by comparing their absorbance values to a standard curve.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Western blotting is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
-
Cell Culture and Lysis: Culture and treat the cells as described above. After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, etc.) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a secondary antibody conjugated to HRP.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The this compound isomers, particularly parthenolide and costunolide, demonstrate significant anti-inflammatory potential by inhibiting the production of key pro-inflammatory mediators. Their primary mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways. The structure-activity relationship within this class of compounds is an active area of research, with the α-methylene-γ-lactone moiety being identified as a critical functional group for their biological activity.[11] Further comparative studies with a broader range of isomers under standardized conditions are warranted to fully elucidate their therapeutic potential and to guide the development of novel anti-inflammatory agents. This guide provides a foundational framework for researchers to design and interpret experiments aimed at comparing the anti-inflammatory efficacy of these promising natural products.
References
- 1. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A germacranolide sesquiterpene lactone suppressed inducible nitric oxide synthase by downregulating NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Natural Germacrane Sesquiterpenes Inhibit Osteoclast Formation, Bone Resorption, RANKL-Induced NF-κB Activation, and IκBα Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
A Researcher's Guide to Antibody Cross-Reactivity for Germacra-1(10),4,11(13)-trien-12-oate
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a framework for evaluating the potential cross-reactivity of antibodies developed against Germacra-1(10),4,11(13)-trien-12-oate, a sesquiterpenoid of interest in various plant species.
Given the absence of direct experimental data on antibody cross-reactivity for this specific compound, this guide focuses on a predictive approach based on structural similarity to other known sesquiterpenoids. It also outlines the detailed experimental protocols necessary to empirically determine antibody specificity.
Predicting Cross-Reactivity: A Structural Comparison
Antibody cross-reactivity often occurs when an antibody, raised against a specific antigen, binds to other molecules that share similar structural features or epitopes. For this compound, which belongs to the germacrane sesquiterpenoid class, the most likely cross-reactants are other members of this family.[1] The shared ten-membered carbocyclic ring is a key structural feature that could lead to off-target binding.[1]
Below is a comparison of this compound with other structurally related germacrane sesquiterpenoids that should be considered in any cross-reactivity assessment.
| Compound | Molecular Formula | Structural Similarities with this compound | Key Structural Differences | Potential for Cross-Reactivity |
| This compound | C₁₅H₂₁O₂⁻ | - | - | - |
| Costunolide | C₁₅H₂₀O₂ | Germacrane skeleton[2][3] | Contains an α-methylene-γ-lactone ring instead of a carboxylate group.[2] | High |
| Parthenolide | C₁₅H₂₀O₃ | Germacrane skeleton[4][5] | Contains an α-methylene-γ-lactone ring and an epoxide group.[4][5] | Moderate to High |
| Helenalin | C₁₅H₁₈O₄ | Sesquiterpene lactone structure (though a pseudoguaianolide, its reactive motifs are relevant) | Different carbon skeleton (pseudoguaianolide) but contains a reactive α-methylene-γ-lactone moiety which can be a common epitope.[6][7] | Moderate |
Experimental Determination of Antibody Cross-Reactivity
To empirically validate the specificity of an antibody against this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method.[8][9] This technique is particularly well-suited for the detection and quantification of small molecules.[10][11]
Experimental Protocol: Competitive ELISA
This protocol outlines the steps to assess the cross-reactivity of a polyclonal or monoclonal antibody raised against this compound with the potential cross-reactants identified above.
Materials:
-
96-well microtiter plates
-
Capture antibody (specific to the target compound)
-
This compound standard
-
Potential cross-reactants (e.g., Costunolide, Parthenolide, Helenalin)
-
Enzyme-conjugated detection antibody
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Wash buffer (e.g., PBS-T)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the capture antibody to an optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer).
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any unoccupied sites on the plastic surface.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In separate tubes, pre-incubate a fixed concentration of the enzyme-conjugated detection antibody with an equal volume of the serially diluted standards or potential cross-reactants for 1 hour at room temperature.
-
Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.
-
Determine the concentration of each potential cross-reactant that causes a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Caption: Experimental workflow for determining antibody cross-reactivity using competitive ELISA.
Caption: Logical relationship between structural similarity and potential antibody cross-reactivity.
By following this guide, researchers can systematically and objectively assess the cross-reactivity of antibodies against this compound, ensuring the reliability and specificity of their immunoassays.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Costunolide | C15H20O2 | CID 5281437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Parthenolide [drugfuture.com]
- 5. Parthenolide - Wikipedia [en.wikipedia.org]
- 6. Helenalin Analogues Targeting NF-κB p65: Thiol Reactivity and Cellular Potency Studies of Varied Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB [pubmed.ncbi.nlm.nih.gov]
- 8. elisakits.co.uk [elisakits.co.uk]
- 9. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
A Comparative Analysis of Germacra-1(10),4,11(13)-trien-12-oate from Various Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of Germacra-1(10),4,11(13)-trien-12-oate, a germacrane sesquiterpenoid, focusing on its isolation from different plant sources. Due to a lack of direct comparative studies on the yield, purity, and biological activity of this specific compound, this document provides a summary of known plant sources of its parent compound, Germacra-1(10),4,11(13)-trien-12-oic acid, general experimental protocols for extraction and purification of related compounds, and an overview of the biological activities of structurally similar germacrane sesquiterpenoids.
Introduction to this compound
This compound is the conjugate base of Germacra-1(10),4,11(13)-trien-12-oic acid. These compounds belong to the germacrane class of sesquiterpenoids, which are characterized by a 10-membered carbon ring. They are intermediates in the biosynthesis of more complex sesquiterpene lactones in plants and are of interest for their potential biological activities.
Plant Sources of Germacra-1(10),4,11(13)-trien-12-oic Acid
| Plant Species | Family | Reported Presence of Germacra-1(10),4,11(13)-trien-12-oic acid |
| Helianthus annuus (Sunflower) | Asteraceae | Yes[1] |
| Artemisia annua | Asteraceae | Yes |
| Barnadesia spinosa | Asteraceae | Yes |
| Saussurea lappa | Asteraceae | Yes |
| Cichorium intybus (Chicory) | Asteraceae | Yes |
| Laurencia dendroidea (Red Seaweed) | Rhodomelaceae | Yes |
Experimental Protocols
While specific comparative protocols for this compound are not available, the following sections detail a general methodology for the extraction, purification, and characterization of germacrane sesquiterpenoids from plant material.
Extraction of Germacrane Sesquiterpenoids
A common method for extracting sesquiterpenoids from plant material is solvent extraction.
Protocol:
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves, aerial parts) at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) at room temperature for an extended period (e.g., 24-72 hours), often with occasional agitation. The process is typically repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: Filter the resulting extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification by Column Chromatography
The crude extract is a complex mixture of compounds and requires further purification, typically achieved through column chromatography.
Protocol:
-
Stationary Phase: Pack a glass column with a suitable adsorbent, most commonly silica gel.
-
Mobile Phase: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Thin-Layer Chromatography (TLC): Monitor the fractions using TLC to identify those containing compounds with similar retention factors (Rf values). Combine the fractions that show a similar profile.
-
Further Purification: The combined fractions may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
Structural Characterization
The structure of the isolated compound is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups (e.g., carboxyl groups, double bonds).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.
Biological Activities of Related Germacrane Sesquiterpenoids
Direct studies on the biological activities of this compound are limited. However, research on other germacrane sesquiterpenoids, particularly sesquiterpene lactones derived from this precursor, has revealed a range of biological activities. These findings suggest potential areas of investigation for the title compound.
| Biological Activity | Description | Example from Related Compounds |
| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Germacrane sesquiterpene dilactones from Mikania micrantha have shown significant antibacterial activity. |
| Anti-inflammatory | Reduction of inflammation. | Many sesquiterpene lactones exhibit anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways. |
| Cytotoxic | Toxicity to cells, often explored for anticancer potential. | Germacrane dilactones from Mikania micrantha have demonstrated cytotoxic activity against various cancer cell lines. |
It is important to note that these are inferred activities based on structurally related compounds, and dedicated biological screening of pure this compound is required for confirmation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the isolation and characterization of this compound from plant sources.
Caption: General workflow for isolation and analysis.
Conclusion
Germacra-1(10),4,11(13)-trien-12-oic acid, the parent compound of this compound, is found in a variety of plant species, particularly within the Asteraceae family. While direct comparative data on its yield and purity from these sources are currently unavailable, this guide provides a framework for its isolation and characterization based on established methods for related germacrane sesquiterpenoids. The known biological activities of similar compounds suggest that this compound may possess antimicrobial, anti-inflammatory, and cytotoxic properties, warranting further investigation. This guide serves as a valuable resource for researchers initiating studies on this promising natural product.
References
A Comparative Guide to the Synthesis of Germacra-1(10),4,11(13)-trien-12-oic Acid
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex natural products is a critical endeavor. This guide provides a comparative analysis of published methodologies for the synthesis of Germacra-1(10),4,11(13)-trien-12-oic acid, a germacrane sesquiterpenoid with potential biological activity. Due to the absence of a complete, published total chemical synthesis of the final product, this guide focuses on a highly plausible chemoenzymatic approach, detailing the chemical synthesis of the key precursor, germacrene A, and its subsequent enzymatic oxidation. This is compared with alternative strategies for the construction of the core germacrane skeleton.
Chemoenzymatic Synthesis: A Practical and Scalable Approach
The most viable published route to Germacra-1(10),4,11(13)-trien-12-oic acid involves a combination of chemical synthesis to construct the germacrene A backbone, followed by an enzymatic oxidation to yield the final carboxylic acid. A notable and scalable synthesis of a germacrene precursor from readily available farnesol has been reported, which serves as our primary example.
Experimental Protocol: Synthesis of Germacrene A Precursor from Farnesol
This enantioselective synthesis provides a key epoxy-germacrenol intermediate that can be further elaborated to germacrene A. The initial steps from farnesol are summarized below.[1]
-
Sharpless Asymmetric Epoxidation: Farnesol is subjected to Sharpless epoxidation to introduce a chiral epoxide.
-
Parikh-Doering Oxidation: The resulting alcohol is then oxidized to the corresponding aldehyde.
-
Regioselective Chlorination: A subsequent chlorination step yields a key chlorinated epoxy aldehyde precursor for macrocyclization. This three-step process from farnesol has been demonstrated on a decagram scale with an overall yield of 63% and requires only a single chromatographic purification.[1]
The crucial macrocyclization to form the 10-membered germacrane ring is achieved via a palladium-catalyzed umpolung allylation of the chlorinated epoxy aldehyde.[1]
Enzymatic Oxidation of Germacrene A
Once germacrene A is obtained, the final step to produce Germacra-1(10),4,11(13)-trien-12-oic acid is achieved through enzymatic oxidation. The enzyme Germacrene A Oxidase (GAO), a cytochrome P450 enzyme found in various plants, catalyzes the three-step oxidation of the isopropenyl group of germacrene A to the corresponding carboxylic acid.[2][3][4] This biosynthetic step has been well-characterized and can be performed using isolated enzymes or through whole-cell biotransformation.[2]
Alternative Synthetic Strategies for the Germacrane Skeleton
While the farnesol-based approach is a modern and efficient method, other strategies for constructing the challenging 10-membered germacrane ring have been reported and offer valuable comparisons in terms of starting materials and synthetic design.
Marshall Fragmentation
The Marshall fragmentation is a powerful method for the stereospecific formation of E,E-1,5-cyclodecadienes, the core structure of many germacrane sesquiterpenes. This approach typically involves the fragmentation of a decalin-derived mesylate.[5]
Grob-Type Fragmentation
Grob-type fragmentation reactions provide another entry to the germacrane skeleton. These reactions involve the fragmentation of functionalized decalin systems, often initiated by an enolate or a similar electron-donating group, to stereospecifically form the two E-double bonds characteristic of the germacrane ring.[5][6]
Comparative Analysis of Synthetic Routes to the Germacrane Core
| Parameter | Farnesol-Based Synthesis | Marshall Fragmentation | Grob-Type Fragmentation |
| Starting Material | Farnesol (readily available) | Decalin derivatives (often requires synthesis) | Functionalized decalin systems (often requires synthesis) |
| Key Reaction | Pd-catalyzed macrocyclization | Fragmentation of a mesylate | Enolate-assisted fragmentation |
| Stereocontrol | High (enantioselective) | Good (stereospecific) | Good (stereospecific) |
| Scalability | Demonstrated on a gram to decagram scale[1] | Generally used on a smaller, laboratory scale | Generally used on a smaller, laboratory scale |
| Overall Yield | Good (e.g., 63% for key intermediate over 3 steps)[1] | Variable, dependent on the specific substrate | Variable, dependent on the specific substrate |
Visualizing the Synthetic Pathways
To better illustrate the logic and workflow of these synthetic approaches, the following diagrams are provided.
Caption: Chemoenzymatic synthesis of the target acid.
References
- 1. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Germacra-1(10),4,11(13)-trien-12-oate () for sale [vulcanchem.com]
- 4. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. research.wur.nl [research.wur.nl]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Germacra-1(10),4,11(13)-trien-12-oate
For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Germacra-1(10),4,11(13)-trien-12-oate, a sesquiterpenoid compound, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the relevant local, state, and federal regulations.[5] All personnel handling the waste must be properly trained in hazardous waste management.[6]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from potential splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, solutions, and contaminated materials.
1. Waste Identification and Segregation:
-
Identify the Waste Stream: Accurately identify all waste containing this compound. This includes unused stock, experimental residues, contaminated labware (e.g., pipette tips, vials), and cleaning materials (e.g., absorbent pads, wipes).
-
Segregate Chemical Waste: Do not mix this waste with other incompatible waste streams.[6] It should be collected in a designated, properly labeled hazardous waste container.
2. Waste Collection and Containerization:
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers with secure lids. The container must be compatible with the waste's physical state (solid or liquid).
-
Labeling: Clearly label the waste container with the full chemical name: "this compound Waste." The label should also include the date of accumulation and any known hazards.[7]
3. Storage of Chemical Waste:
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.
4. Disposal through a Licensed Vendor:
-
Professional Disposal Service: The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company.[7] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Documentation: Ensure all necessary documentation, such as a hazardous waste manifest, is completed accurately for tracking and compliance purposes.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet, quantitative data regarding toxicity, flammability, and reactivity are not available. The following table summarizes the key procedural information for disposal.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste (assumed) |
| Required PPE | Chemical-resistant gloves, safety glasses/goggles, lab coat |
| Container Type | Chemically resistant, leak-proof, with secure lid |
| Labeling Requirements | Full chemical name, accumulation date, hazard warnings |
| Storage Location | Designated, secure, and well-ventilated hazardous waste area |
| Disposal Method | Licensed hazardous waste disposal service |
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Germacra-1(10),4,11(13)-trien-12-oic acid | C15H22O2 | CID 25245825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C15H21O2- | CID 25245824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Germacra-1(10),4,11(13)-trien-12-oate
Essential Safety and Handling Guide for Germacra-1(10),4,11(13)-trien-12-oate
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
This compound belongs to the sesquiterpene lactone family. These compounds are known to be potent skin sensitizers and can cause allergic contact dermatitis upon repeated exposure.[1][2] The primary risk is through dermal contact, but inhalation of aerosolized particles should also be minimized. Once an individual is sensitized, even minute amounts of the substance can trigger a significant allergic reaction.[3]
Key Hazards:
-
Skin Sensitizer: May cause an allergic skin reaction (contact dermatitis).[1][2][4]
-
Respiratory Sensitizer: Inhalation may cause allergy or asthma symptoms or breathing difficulties.[1]
-
Eye Irritant: May cause eye irritation.
-
Gastrointestinal Irritant: Though less common in a lab setting, ingestion can cause irritation.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent skin and respiratory exposure. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Double gloving with nitrile gloves is highly recommended.[6] The outer glove should be changed immediately upon contamination. For extended handling, consider gloves with a longer cuff.[6] |
| Body Protection | A Tyvek lab coat or coveralls should be worn to protect skin and clothing from contamination.[6] Standard cotton lab coats may not provide a sufficient barrier. |
| Eye Protection | Safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes or airborne particles.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][6] |
| Respiratory Protection | When handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[1][7] All work with the solid compound should ideally be performed in a certified chemical fume hood.[8][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for minimizing exposure risk.
3.1. Preparation and Weighing:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any dust or aerosols.[8][3]
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Spill Kit: Ensure a spill kit appropriate for chemical powders is readily accessible.
3.2. Solution Preparation and Use:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize the generation of dust.
-
Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors or aerosols.
-
Avoid Contamination: Use dedicated glassware and utensils. If not possible, thoroughly decontaminate them after use.
3.3. Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) to remove any residual contamination.
-
Glove Removal: Remove the outer pair of gloves first, turning them inside out. Then, remove the inner pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated weighing papers, gloves, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.[10][11] The container should be sealed and stored in a designated satellite accumulation area.[10][11] |
| Liquid Waste (Organic Solvents) | Collect all organic solvent waste containing this compound in a separate, sealed, and properly labeled hazardous waste container.[12] Do not mix with other waste streams unless compatibility has been confirmed.[10] Halogenated and non-halogenated solvents should be kept separate if possible to reduce disposal costs.[12] |
| Aqueous Waste | Aqueous solutions containing this compound should also be collected as hazardous waste. Do not dispose of them down the drain.[11] |
| Empty Containers | Empty containers that held the pure compound should be triple-rinsed with a suitable solvent.[13] The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular lab glass or plastic waste, with the label defaced.[13] |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and federal regulations.[11][14]
Experimental Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. occusafeinc.com [occusafeinc.com]
- 2. Sesquiterpene Lactone Mix I or II Ingredient Allergy Safety Information [skinsafeproducts.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. cutaneousallergy.org [cutaneousallergy.org]
- 5. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 6. PPE tips for working with corrosives and skin sensitizers [justinlavallee.pages.cba.mit.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. chemotechnique.se [chemotechnique.se]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. otago.ac.nz [otago.ac.nz]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
